molecular formula C5H6ClN3 B1356588 5-Chloropyridine-3,4-diamine CAS No. 929074-42-0

5-Chloropyridine-3,4-diamine

Cat. No.: B1356588
CAS No.: 929074-42-0
M. Wt: 143.57 g/mol
InChI Key: MRKXLZNVFZMVML-UHFFFAOYSA-N
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Description

5-Chloropyridine-3,4-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKXLZNVFZMVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590283
Record name 5-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-42-0
Record name 5-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a summary of its key analytical data.

Synthesis of this compound

A plausible and documented synthetic route to this compound involves a two-step process commencing with the commercially available 2-amino-5-chloropyridine. The synthesis proceeds via the nitration of the pyridine ring, followed by the reduction of the nitro group to yield the desired diamine.

Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-amino-5-chloropyridine 2-amino-5-chloropyridine Intermediate 2-amino-5-chloro-3-nitropyridine 2-amino-5-chloropyridine->Intermediate Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Fe / Acetic Acid or H2 / Pd-C Reducing_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chloro-3-nitropyridine

This procedure is adapted from established methods for the nitration of aminopyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-chloropyridine (1 equivalent).

  • Acidification: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Isolation: The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-chloro-3-nitropyridine.

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro intermediate to the final diamine product.

  • Reaction Setup: To a round-bottom flask containing 2-amino-5-chloro-3-nitropyridine (1 equivalent), add a solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add iron powder (Fe, 5-10 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Alternative Reduction Method: Catalytic hydrogenation can also be employed. Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate) and add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed.

  • Work-up (Iron Reduction): After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques.

Characterization Workflow:

Characterization_Workflow Start Synthesized This compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure Physical Physical Properties Start->Physical HPLC HPLC Purity->HPLC TLC TLC Purity->TLC NMR NMR Spectroscopy (1H, 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR MP Melting Point Physical->MP Appearance Appearance Physical->Appearance End Characterized Product HPLC->End TLC->End NMR->End MS->End IR->End MP->End Appearance->End

Caption: Workflow for the characterization of this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance White to off-white solid
Melting Point Not explicitly reported
Boiling Point 359.1 ± 37.0 °C (Predicted)
Density 1.447 g/cm³ (Predicted)
CAS Number 929074-42-0
Spectroscopic Data

The following data is based on reported values for a compound identified as 5-chloropyridine-2,3-diamine, which, based on the provided spectroscopic data, corresponds to the 3,4-diamine isomer.[1]

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 7.21 (d, J = 2.3 Hz, 1H, Caryl-H), 6.69 (d, J = 2.3 Hz, 1H, Caryl-H), 5.55 (br s, 2H, NH₂), 4.99 (br s, 2H, NH₂).[1]
¹³C NMR (100.6 MHz, DMSO-d₆)δ 147.10 (Caryl), 131.66 (Caryl-H), 131.32 (Caryl), 118.38 (Caryl), 116.58 (Caryl-H).[1]
Infrared (IR) (ATR, cm⁻¹)3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s).[1]
Mass Spectrometry (MS) Exact Mass: 143.03.[1]
Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using the attenuated total reflectance (ATR) technique. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the compound and confirm its molecular formula.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a C18 column and a suitable mobile phase, with detection by UV-Vis spectrophotometry.

  • Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions, employing silica gel plates and an appropriate eluent system. Visualization is typically achieved under UV light.

References

Physicochemical properties of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and development in various research applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and await experimental verification.

PropertyValueSource
CAS Number 929074-42-0[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point Data not available
Boiling Point 359.1 ± 37.0 °C (Predicted)[1]
Density 1.447 g/cm³ (Predicted)[1]
pKa 7.05 ± 0.24 (Predicted)[1]
Solubility Data not available
LogP Data not available

Detailed Physicochemical Characteristics and Experimental Protocols

Melting Point

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus.

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the apparatus.

  • The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted[3].

Solubility

Quantitative solubility data for this compound in various solvents is not currently available. However, based on its structure, which contains polar amino groups and a pyridine nitrogen capable of hydrogen bonding, it is expected to be soluble in polar organic solvents and have some solubility in water. For context, the related compound 3,4-diaminopyridine is highly soluble in water and also shows solubility in ethanol and methanol[4].

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, etc.). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: The vials are securely capped and placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation: After equilibration, the solutions are allowed to stand to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa

The predicted pKa of 7.05 suggests that this compound is a weak base. The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, membrane permeability, and receptor-binding interactions.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for this compound is not available.

Experimental Protocol for LogP/LogD Determination:

The shake-flask method is a common technique for measuring the partition coefficient.

  • Preparation: A solution of this compound is prepared in either n-octanol or a pH-buffered aqueous solution.

  • Partitioning: Equal volumes of the n-octanol and the aqueous phase are mixed in a separatory funnel. The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH[5].

Synthesis and Analytical Workflow

While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be devised based on established organic chemistry principles and syntheses of similar compounds. A common approach for introducing vicinal amino groups to a pyridine ring is through the reduction of a nitro-amino precursor.

Proposed Synthesis of this compound:

A potential synthetic pathway could involve the nitration of 3-amino-5-chloropyridine, followed by the reduction of the resulting nitro-amino compound.

Synthesis_Workflow cluster_reagents start 3-Amino-5-chloropyridine intermediate 5-Chloro-3-nitropyridin-4-amine start->intermediate Nitration reagent1 Nitrating Agent (e.g., HNO₃/H₂SO₄) product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

A plausible synthetic workflow for this compound.

Analytical Workflow for Compound Characterization:

Following synthesis, a standard analytical workflow is employed to confirm the identity and purity of the final compound.

Analytical_Workflow sample Synthesized Product hplc HPLC Analysis sample->hplc ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy sample->nmr purity Purity Confirmation hplc->purity identity Identity Confirmation ms->identity Molecular Weight nmr->identity Structure

An analytical workflow for the characterization of this compound.

Experimental Protocol for Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The compound is eluted using a mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and its detection is typically achieved with a UV detector. Purity is assessed by the relative area of the main peak[3].

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.

Biological and Pharmacological Context

There is currently limited information available in the public domain regarding the specific biological activities of this compound. However, the aminopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. For instance, diaminopyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents[6]. Furthermore, substituted aminopyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals[7]. The unique substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery and development programs.

Conclusion

This compound is a chemical entity with well-defined basic properties such as its molecular formula and weight. However, there is a notable lack of experimentally determined data for key physicochemical parameters like melting point, solubility, and LogP. The provided experimental protocols offer a roadmap for researchers to systematically characterize this compound. The proposed synthetic and analytical workflows serve as a practical guide for its preparation and quality control. Further research into the physicochemical and biological properties of this compound is warranted to unlock its full potential in various scientific domains.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Chloropyridine-3,4-diamine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its diamine functionalities and the electronic influence of the chlorine substituent. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing derivatives with specific biological activities, and for computational modeling studies. This document provides a detailed examination of its expected molecular structure and conformation, drawing heavily on the experimentally determined structure of its isomer, 5-chloropyridine-2,3-diamine.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be largely planar, with the pyridine ring forming a rigid scaffold. The primary conformational flexibility will arise from the orientation of the two amino groups relative to the ring.

Based on the analysis of the isomer 5-chloropyridine-2,3-diamine, the following structural features are anticipated for this compound:

  • Near-Planarity: The pyridine ring and its substituents (Cl, NH2, NH2) will likely lie in nearly the same plane. The root-mean-square deviation (r.m.s.d.) from the mean plane of all non-hydrogen atoms is expected to be small, similar to the 0.013 Å observed for 5-chloropyridine-2,3-diamine.[1]

  • Amino Group Orientation: The amino groups are predicted to be slightly twisted out of the plane of the pyridine ring. This rotation minimizes steric hindrance between adjacent substituents and intramolecular hydrogen bonding. In the case of 5-chloropyridine-2,3-diamine, the amino groups are twisted by 45° and 34° relative to the molecular plane.[1] A similar, though not identical, twisting is expected for the 3,4-diamine isomer.

  • Bond Lengths and Angles: The bond lengths and angles are expected to be consistent with those of other substituted pyridines. The C-Cl bond length will be comparable to the 1.748 (3) Å found in 5-chloropyridine-2,3-diamine.[1] The C-N bond lengths of the amino groups are also expected to be in a similar range.

Comparative Crystallographic Data of 5-chloropyridine-2,3-diamine

The following table summarizes key crystallographic data for 5-chloropyridine-2,3-diamine, which provides a basis for understanding the expected geometry of this compound.

ParameterValue for 5-chloropyridine-2,3-diamineReference
Molecular FormulaC₅H₆ClN₃[1]
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]
C-Cl Bond Length1.748 (3) Å[1]
C-N (amino) Bond Lengths1.406 (4) Å and 1.385 (4) Å[1]
NH₂ plane to molecular plane angles45 (3)° and 34 (3)°[1]
R.M.S. Deviation from Planarity0.013 (3) Å[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding nitro-amino precursor. This is a common and effective method for the preparation of aromatic diamines.

  • Nitration of 3-amino-5-chloropyridine: 3-amino-5-chloropyridine can be nitrated to introduce a nitro group at the 4-position, yielding 3-amino-5-chloro-4-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

  • Reduction of the Nitro Group: The resulting 3-amino-5-chloro-4-nitropyridine can then be reduced to the target diamine. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.[3] Alternatively, reduction can be achieved using a metal in acidic solution, such as tin(II) chloride in hydrochloric acid.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-amino-5-chloropyridine 3-amino-5-chloropyridine 3-amino-5-chloro-4-nitropyridine 3-amino-5-chloro-4-nitropyridine 3-amino-5-chloropyridine->3-amino-5-chloro-4-nitropyridine HNO3, H2SO4 This compound This compound 3-amino-5-chloro-4-nitropyridine->this compound H2, Pd/C

Proposed synthesis of this compound.
Crystallographic Analysis (Hypothetical)

Should a crystalline sample of this compound be obtained, the following protocol for single-crystal X-ray diffraction would be appropriate:

  • Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A selected crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The structural model would then be refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Spectroscopic Characterization
  • ¹H NMR: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two distinct singlets for the aromatic protons, as well as broad signals for the two non-equivalent amino groups.

  • ¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the positions of the chlorine and amino substituents.

The IR spectrum will be characterized by:

  • N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Supramolecular Interactions

In the solid state, this compound is expected to exhibit a network of intermolecular hydrogen bonds. Based on the structure of 5-chloropyridine-2,3-diamine, these interactions would likely involve the amino groups acting as hydrogen bond donors and the pyridine nitrogen and other amino groups acting as acceptors.[1] These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice. π-stacking interactions between the pyridine rings are also possible.[1]

The logical relationship between the molecular structure and its solid-state packing is depicted below.

G Molecular_Structure Molecular Structure (Planarity, Substituent Orientation) Intermolecular_Forces Intermolecular Forces Molecular_Structure->Intermolecular_Forces Hydrogen_Bonding Hydrogen Bonding (N-H...N, N-H...N) Intermolecular_Forces->Hydrogen_Bonding Pi_Stacking π-Stacking Intermolecular_Forces->Pi_Stacking Crystal_Packing Crystal Packing (Solid-State Conformation) Hydrogen_Bonding->Crystal_Packing Pi_Stacking->Crystal_Packing

References

Spectroscopic and Structural Elucidation of 5-Chloropyridine-3,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for chloropyridine diamine isomers, with a focus on the available information for a close structural analog of 5-Chloropyridine-3,4-diamine. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comprehensive analysis of the fully characterized isomer, 5-chloropyridine-2,3-diamine, to serve as a valuable reference. The guide includes tabulated spectroscopic data, detailed experimental protocols for the analytical techniques, and a logical workflow for the characterization of such compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the structural isomer, 5-chloropyridine-2,3-diamine. This data provides a foundational understanding of the expected spectral characteristics of chlorinated diaminopyridines.

Table 1: ¹H NMR Spectroscopic Data of 5-chloropyridine-2,3-diamine [1][2]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.21d1HAr-H
6.69d1HAr-H
5.55br s2HNH₂
4.99br s2HNH₂

Solvent: DMSO-d₆, Instrument: Bruker Avance 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5-chloropyridine-2,3-diamine [1][2]

Chemical Shift (δ) ppmAssignment
147.10C-NH₂
131.66Ar-CH
131.32C-Cl
118.38C-NH₂
116.58Ar-CH

Solvent: DMSO-d₆, Instrument: 100.6 MHz

Table 3: Infrared (IR) Spectroscopic Data of 5-chloropyridine-2,3-diamine [1][2]

Wavenumber (cm⁻¹)IntensityAssignment
3392mN-H str
3309mN-H str
3172maryl C-H str
1637saryl C=C str
1572mN-H bend
1472saryl C=C str

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (MS) Data of 5-chloropyridine-2,3-diamine [1]

m/zAssignment
143M⁺

Technique: Gas Chromatography-Mass Spectrometry (GC/MS)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of aromatic amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, and transferred to a 5 mm NMR tube.[3] ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a Bruker Avance 400 MHz instrument.[1][2] For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1][2] A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC/MS) for sample introduction and separation.[3] For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized organic compound.

Spectroscopic_Characterization_Workflow start Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation final_report Final Characterization Report structure_elucidation->final_report data_analysis->structure_elucidation

References

CAS number and chemical identifiers for 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifiers, properties, and synthetic considerations for 5-Chloropyridine-3,4-diamine. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily in the synthesis of heterocyclic systems.

Core Chemical Identifiers and Properties

This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized below.

IdentifierValue
CAS Number 929074-42-0[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
Synonyms 5-Chloro-3,4-diaminopyridine, 3,4-Diamino-5-chloropyridine, this compound
Appearance White to off-white solid
Boiling Point 359.1±37.0 °C (Predicted)
Density 1.447 g/cm³ (Predicted)
pKa 7.05±0.24 (Predicted)
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
¹H NMR Spectral data is available.[2]
¹³C NMR Spectral data is available.
IR Spectral data is available.[2]
Mass Spectrometry Spectral data is available.[2]

Synthesis of this compound

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Amino-5-chloropyridine 3-Amino-5-chloropyridine HNO3_H2SO4 HNO₃ / H₂SO₄ 3-Amino-5-chloropyridine->HNO3_H2SO4 Reacts with 5-Chloro-3-nitro-4-aminopyridine 5-Chloro-3-nitro-4-aminopyridine HNO3_H2SO4->5-Chloro-3-nitro-4-aminopyridine Yields Reducing_Agent Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) 5-Chloro-3-nitro-4-aminopyridine->Reducing_Agent Reduced by This compound This compound Reducing_Agent->this compound Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for nitration and nitro group reduction of pyridine derivatives. These should be adapted and optimized based on laboratory conditions and safety considerations.

Step 1: Synthesis of 5-Chloro-3-nitro-4-aminopyridine (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Addition of Starting Material: Slowly add 3-Amino-5-chloropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Hypothetical)
  • Reaction Setup: In a round-bottom flask, suspend the crude 5-Chloro-3-nitro-4-aminopyridine in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. Common methods include:

    • Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux with vigorous stirring.

    • Stannous chloride: Add a solution of stannous chloride in concentrated hydrochloric acid.

    • Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any solids (e.g., iron filings or catalyst). If an acidic medium was used, neutralize the filtrate with a base.

  • Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Application in Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazo[4,5-c]pyridines, which are of interest in drug discovery.

G This compound This compound Cyclizing_Agent Cyclizing Agent (e.g., Aldehyde, Carboxylic Acid) This compound->Cyclizing_Agent Reacts with Imidazo_Pyridine Substituted Imidazo[4,5-c]pyridine Cyclizing_Agent->Imidazo_Pyridine Forms

Caption: Role of this compound in synthesis.

This reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative) to form the imidazole ring. The choice of the cyclizing agent determines the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring system, allowing for the generation of diverse chemical libraries for biological screening.

References

An In-depth Technical Guide to the Reactivity and Functionalization of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and functionalization of 5-Chloropyridine-3,4-diamine, a key building block in the synthesis of biologically active heterocyclic compounds. This document details its synthesis, core reactivity, and functionalization strategies, with a focus on the preparation of imidazo[4,5-b]pyridine derivatives, which have emerged as potent kinase inhibitors in oncological research.

Core Compound Properties and Synthesis

This compound is a trisubstituted pyridine characterized by the presence of two adjacent amino groups and a chlorine atom. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in medicinal chemistry.

Synthesis: The parent compound, this compound, can be synthesized from 2-amino-5-chloropyridine. The synthesis involves a nitration step to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to an amine.[1]

Reactivity and Functionalization

The reactivity of this compound is primarily centered around the vicinal diamino groups and the chlorine substituent. The diamino functionality is a precursor for the formation of fused five-membered rings, most notably the imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold. The chlorine atom, while relatively unreactive compared to those in more electron-deficient pyridine rings, can undergo nucleophilic aromatic substitution under certain conditions.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The most prominent application of this compound is in the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridines. This is typically achieved through a cyclocondensation reaction with various electrophilic partners.

A straightforward and widely used method for the synthesis of 2-substituted-6-chloro-1H-imidazo[4,5-b]pyridines involves the condensation of this compound with a variety of aldehydes. The reaction is typically carried out in a suitable solvent such as nitrobenzene or acetic acid at elevated temperatures.[2][3]

General Experimental Protocol for Cyclocondensation with Aldehydes:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene or acetic acid), add the desired aldehyde (1.0-1.2 equivalents).

  • Heat the reaction mixture to a temperature ranging from 120°C to reflux for a period of 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.[2]

Formic acid and other carboxylic acids can also be used as one-carbon synthons for the synthesis of the imidazo[4,5-b]pyridine core. The reaction with formic acid yields the parent 6-chloro-1H-imidazo[4,5-b]pyridine.

General Experimental Protocol for Cyclocondensation with Formic Acid:

  • In a round-bottom flask, place this compound.

  • Add an excess of 98-100% formic acid.

  • Heat the reaction mixture to reflux for 6 hours, monitoring by TLC.

  • After cooling, remove the excess formic acid under reduced pressure.

  • Neutralize the residue with a base (e.g., aqueous ammonia) in an ice bath.

  • Collect the precipitated product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions offer another avenue for the functionalization of this compound and its derivatives, particularly for the formation of C-N bonds.

General Protocol for Palladium-Catalyzed Amination:

  • In a reaction vessel flushed with an inert gas, combine the chloropyridine derivative (1.0 equiv), a palladium catalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., BINAP or DavePhos), and a base (e.g., tBuONa) in an anhydrous solvent like dioxane.

  • Add the amine coupling partner (1.0-1.5 equiv).

  • Heat the reaction mixture to reflux for 6-15 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench, and extract the product.

  • Purify by column chromatography.[5]

Quantitative Data on Functionalization Reactions

The following table summarizes representative yields for the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives from this compound and various benzaldehydes.

Aldehyde SubstituentReaction ConditionsYield (%)Reference
4-NO₂Nitrobenzene, reflux, 4h78[6]
4-ClNitrobenzene, reflux, 4h82[6]
4-OHNitrobenzene, reflux, 4h75[6]
3-OHNitrobenzene, reflux, 4h72[6]
2,4-diClAcetic acid, reflux, 6h85[6]
3,4-diClAcetic acid, reflux, 6h80[6]
2,6-diClAcetic acid, reflux, 6h79[6]

Applications in Drug Discovery: Kinase Inhibition

Derivatives of this compound, particularly the resulting imidazo[4,5-b]pyridines, have garnered significant interest as kinase inhibitors for cancer therapy. These compounds often act as "hinge-binding" motifs, interacting with the ATP-binding site of various kinases.

Key Kinase Targets and Signaling Pathways

Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell survival and differentiation.[7][8] Aberrant TrkA signaling is implicated in various cancers.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Survival Cell Survival & Differentiation MAPK->Survival Akt->Survival Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->TrkA Inhibits

TrkA Signaling Pathway and Inhibition.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to tumorigenesis. Aurora A is involved in centrosome separation and spindle formation, while Aurora B is crucial for chromosome segregation and cytokinesis.[9][10]

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_activation Aurora A Activation Centrosome Centrosome Separation & Spindle Assembly AuroraA_activation->Centrosome AuroraB_activation Aurora B Activation Centrosome->AuroraB_activation Chromosome Chromosome Segregation & Cytokinesis AuroraB_activation->Chromosome Proliferation Cell Proliferation Chromosome->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA_activation Inhibits Inhibitor->AuroraB_activation Inhibits

Aurora Kinase Signaling in Mitosis and Inhibition.

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription elongation. It forms a complex with Cyclin T to create the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to productive gene transcription. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target.

CDK9_Signaling_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CDK9 Inhibits

CDK9-Mediated Transcription and Inhibition.

Drug Discovery Workflow for Kinase Inhibitors

The development of kinase inhibitors from a core scaffold like this compound typically follows a structured workflow from initial hit identification to a preclinical candidate.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Hit_ID Hit Identification (e.g., HTS) Hit_to_Lead Hit-to-Lead (SAR, Initial ADME) Hit_ID->Hit_to_Lead Hit Confirmation Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt Lead Series Selection In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Optimized Lead Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Kinase Inhibitor Drug Discovery Workflow.

This workflow begins with high-throughput screening (HTS) to identify initial "hits".[4] These hits then undergo a "hit-to-lead" phase where structure-activity relationships (SAR) are established and initial absorption, distribution, metabolism, and excretion (ADME) properties are assessed.[11] Promising lead compounds are then subjected to extensive "lead optimization" to enhance potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[12] The most promising candidates proceed to in vivo efficacy and toxicology studies before being selected as a preclinical candidate.[13]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. Its well-defined reactivity allows for the systematic generation of compound libraries for drug discovery programs. A thorough understanding of its functionalization chemistry, coupled with a structured drug discovery workflow, can accelerate the development of novel therapeutics targeting a range of diseases, most notably cancer.

References

A Technical Guide to the Synthesis of Substituted Pyridinediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinediamines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The arrangement of the two amino groups on the pyridine ring, along with other substituents, allows for fine-tuning of the molecule's physicochemical properties and biological targets. This guide provides an in-depth review of the core synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of the pyridinediamine core can be broadly categorized into two approaches: functionalization of a pre-existing pyridine ring or the de novo construction of the ring from acyclic precursors.

Amination of Halopyridines (Nucleophilic Aromatic Substitution)

One of the most common and versatile methods for synthesizing pyridinediamines is through the nucleophilic aromatic substitution (SNAr) of halopyridines. Dihalopyridines serve as excellent starting materials, where the halogen atoms are sequentially or simultaneously replaced by amino groups. Modern advancements in this area rely heavily on transition-metal-catalyzed cross-coupling reactions.

a) Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds.[3][4] It offers broad substrate scope and functional group tolerance, making it highly suitable for complex molecule synthesis.[3][5] The reaction typically involves an aryl halide (or triflate), an amine, a palladium catalyst with a specialized phosphine ligand, and a base.[5][6]

b) Ullmann Condensation (Goldberg Reaction):

The Ullmann condensation is a copper-catalyzed reaction for C-N bond formation.[7] While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions.[7][8] This method is a viable alternative to palladium-catalyzed reactions.[7]

Reduction of Nitropyridines

The reduction of a nitro group is a reliable and frequently employed method for introducing an amino group onto the pyridine ring. Starting from aminonitropyridines or dinitropyridines, a catalytic hydrogenation or a reduction using metals in acidic media can efficiently yield the desired pyridinediamine.

Common reducing systems include:

  • Palladium on carbon (Pd/C) with hydrogen gas.[9][10]

  • Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl).[11]

  • Stannous chloride (SnCl2) in HCl.[12]

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of the pyridine ring by treating it with sodium amide (NaNH₂) or a related reagent.[13][14] The reaction proceeds via nucleophilic addition of the amide anion to the electron-deficient pyridine ring, followed by the elimination of a hydride ion.[13][15] While historically significant, this reaction often requires high temperatures and can sometimes result in moderate yields or mixtures of isomers.[15][16] Recent modifications, such as using NaH-iodide composites, have enabled milder reaction conditions.[17]

Ring Synthesis from Acyclic Precursors

In some cases, the most efficient route involves constructing the substituted pyridine ring itself. This is often achieved through condensation and cyclization reactions of acyclic starting materials. For instance, pyridine-2,6-diamines can be prepared by reacting 3-hydroxy pentane 1,5-dinitrile with ammonia or an amine, which induces ring closure.[18][19]

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of key pyridinediamine isomers, with quantitative data summarized in tables for easy comparison.

Synthesis of 2,3-Diaminopyridine

A common route to 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitropyridine [11]

  • In a suitable hydrogenation vessel, dissolve 2-amino-3-nitropyridine in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as monitored by TLC or LC-MS.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,3-diaminopyridine.

Alternative Protocol: Reduction with Iron in Acidified Ethanol [11]

  • Suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

PrecursorReagents/CatalystSolventConditionsYieldReference
2-Amino-3-nitropyridineFe, aqueous acidified ethanolEthanol/WaterRefluxN/A[11]
2-Amino-3-nitropyridineSn, HClHCl (aq)N/AN/A[11]
2,3-DinitropyridinePd/C, H₂Organic Solvent50-58°C, 1-2 hHigh[10]
Synthesis of 3,4-Diaminopyridine

The synthesis of 3,4-diaminopyridine is typically achieved by the reduction of 4-amino-3-nitropyridine.

Experimental Protocol: Catalytic Hydrogenation of 4-Amino-3-nitropyridine [9][20]

  • Dissolve commercially available 4-amino-3-nitropyridine (e.g., 50 g, 395 mmol) in a solvent mixture of methanol (500 ml) and tetrahydrofuran (THF, 500 ml).[9]

  • Add 10% Palladium on carbon (Pd/C) (e.g., 5 g) as the catalyst.[9]

  • Carry out the hydrogenation at 10°C under 1 atmosphere of hydrogen pressure for 24 hours.[9]

  • After the hydrogen uptake reaches the theoretical amount (3 equivalents), remove the catalyst by filtration.[9]

  • Evaporate the filtrate to obtain the product, 3,4-diaminopyridine.[9]

PrecursorReagents/CatalystSolventConditionsYieldReference
4-Amino-3-nitropyridine10% Pd/C, H₂Methanol/THF10°C, 1 atm, 24 h97%[20]
4-Methoxy-3-nitropyridine1. NH₃ (aq) 2. Pd/C, H₂EthanolStep 1: N/A, Step 2: H₂ pressure67% (overall)[21]
Synthesis of 2,6-Diaminopyridine

2,6-Diaminopyridine can be synthesized via several routes, including ring formation or substitution on a dihalopyridine.

Experimental Protocol: Ring Closure of 3-Hydroxy Pentane 1,5-dinitrile [18]

  • In an autoclave, heat a mixture of 3-hydroxyglutaronitrile (3-hydroxy pentane 1,5-dinitrile) and an amine (e.g., n-butylamine or aniline) in a solvent such as methanol.

  • Add a catalyst, for example, copper(I) chloride (CuCl).

  • Seal the autoclave and heat to 150-160°C for several hours (e.g., 3 hours).

  • After cooling, filter the reaction mixture.

  • Evaporate the solvent in vacuo to yield the crude substituted 2,6-diaminopyridine.

Experimental Protocol: Amination via Chichibabin Reaction [22]

  • Heat a mixture of sodium amide, an organic solvent (e.g., xylene or biphenyl ether), and a phase-transfer catalyst to 140-220°C.

  • Slowly add pyridine to the mixture over 0.5-3 hours.

  • Maintain the reaction at temperature for 3-10 hours to complete the Chichibabin reaction.

  • Cool the mixture to 50-100°C and add water to hydrolyze the intermediate.

  • Cool further to 5-40°C to induce crystallization and filter to collect the 2,6-diaminopyridine product.

PrecursorReagents/CatalystSolventConditionsYieldReference
3-Hydroxy pentane 1,5-dinitrileAmmoniaVarious100-200°CHigh[18][19]
2,6-DichloropyridineAqueous Ammonia, CuIAmmonia (aq)150°C, 8 h, in autoclaveN/A[23]
PyridineSodium Amide, Phase Transfer CatalystOrganic Solvent140-220°C, 3-10 hN/A[22]

Visualized Workflows and Mechanisms

To better illustrate the relationships between different synthetic strategies and the detailed mechanisms of key reactions, the following diagrams are provided.

G General Synthetic Pathways to Pyridinediamines Dihalo Dihalopyridines Product Substituted Pyridinediamine Dihalo->Product Buchwald-Hartwig Amination (Pd-catalyzed) Dihalo:e->Product:w Ullmann Condensation (Cu-catalyzed) Nitroamino Aminonitropyridines / Dinitropyridines Nitroamino->Product Reduction (e.g., H₂/Pd-C, Fe/HCl) Pyridine Pyridine Pyridine->Product Chichibabin Amination (NaNH₂) Acyclic Acyclic Precursors (e.g., Dinitriles) Acyclic->Product Ring Closure / Cyclization

Caption: Overview of major synthetic routes to substituted pyridinediamines.

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex L₂(Ar)(X)Pd(II) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [L₂(Ar)(X)Pd(II)(R₂NH)] OxAdd->AmineCoord Ligand Exchange Deprotonation Amido Complex L₂(Ar)(NR₂)Pd(II) AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Deprotonation->Product HBase [H-Base]⁺ Deprotonation->HBase ArX Ar-X ArX->OxAdd R2NH R₂NH R2NH->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

G Mechanism of the Chichibabin Reaction Pyridine Pyridine Sigma σ-complex (Meisenheimer adduct) Pyridine->Sigma Nucleophilic Addition Salt Sodium Salt of 2-Aminopyridine Sigma->Salt Elimination of Hydride (H⁻) H2 H₂ (gas) Sigma->H2 Product 2-Aminopyridine Salt->Product Protonation NaNH2 NaNH₂ NaNH2->Pyridine H2O H₂O Workup H2O->Salt

Caption: Key steps in the Chichibabin amination mechanism.

References

An In-depth Technical Guide to the Discovery and Historical Development of Chloropyridine Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridine diamines represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features, combining the electron-withdrawing properties of a chlorine atom with the nucleophilic and hydrogen-bonding capabilities of two amino groups on a pyridine scaffold, have led to their widespread application as versatile synthetic intermediates and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and historical development of chloropyridine diamines, detailing their synthesis, key milestones, and evolution into critical components of modern drug discovery, particularly as kinase inhibitors.

Discovery and Historical Development

The journey of chloropyridine diamines is intrinsically linked to the foundational chemistry of pyridines and their amino derivatives. The early 20th century marked the beginning of systematic investigations into the functionalization of the pyridine ring.

A crucial breakthrough was the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914, which provided a direct method for the amination of pyridines to produce aminopyridines.[1][2][3] This reaction laid the groundwork for the synthesis of various diaminopyridines. Early work by researchers such as O. G. Backeberg further expanded the understanding and synthesis of 2,6-diaminopyridine and its derivatives.

The first significant foray into the synthesis of substituted diaminopyridines was documented in a seminal 1947 paper by Bernstein, Stearns, Shaw, and Lott in the Journal of the American Chemical Society, which described various derivatives of 2,6-diaminopyridine.[4][5][6] This work opened the door for more extensive exploration of this chemical space.

Subsequent research focused on the synthesis of specific chloropyridine diamine isomers. A common strategy involves the nitration of a chloro-aminopyridine followed by the reduction of the nitro group to a second amino group. For instance, 5-chloropyridine-2,3-diamine can be synthesized by nitrating 2-amino-5-chloropyridine and then reducing the resulting 2-amino-3-nitro-5-chloropyridine.[7]

The development of more sophisticated synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has further facilitated the synthesis of a wide array of chloropyridine diamine analogs, enabling extensive structure-activity relationship (SAR) studies and their eventual emergence as key pharmacophores in drug discovery.

Synthetic Methodologies: Experimental Protocols

The synthesis of chloropyridine diamines can be broadly categorized into two main approaches: the chlorination of a diaminopyridine or the introduction of amino groups onto a chloropyridine scaffold. Below are detailed experimental protocols for the synthesis of key chloropyridine diamine intermediates.

Synthesis of 5-Chloropyridine-2,3-diamine

This synthesis proceeds via the nitration of 2-amino-5-chloropyridine followed by reduction.

Step 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine

  • Materials: 2-amino-5-chloropyridine, Sulfuric acid (concentrated), Nitric acid (fuming).

  • Procedure:

    • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add 2-amino-5-chloropyridine.

    • Maintain the temperature below 10 °C while slowly adding fuming nitric acid dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-chloropyridine.

Step 2: Synthesis of 5-Chloropyridine-2,3-diamine

  • Materials: 2-amino-3-nitro-5-chloropyridine, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • Suspend 2-amino-3-nitro-5-chloropyridine and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and then add glacial acetic acid dropwise.

    • Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography.

    • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

    • Purify the crude product by column chromatography on silica gel to afford 5-chloropyridine-2,3-diamine.

Synthesis of 2-Amino-6-chloropyridine

This intermediate is crucial for the synthesis of various 2,6-diaminopyridine derivatives.

  • Materials: 2,6-Dichloropyridine, Ammonia (aqueous solution), Copper(II) sulfate (catalyst).

  • Procedure:

    • In a sealed pressure vessel, combine 2,6-dichloropyridine, a concentrated aqueous solution of ammonia, and a catalytic amount of copper(II) sulfate.

    • Heat the mixture to 150-180 °C for 12-18 hours. The pressure inside the vessel will increase.

    • After cooling to room temperature, carefully vent the vessel.

    • Extract the reaction mixture with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography to yield 2-amino-6-chloropyridine.[8][9]

Applications in Drug Discovery: Kinase Inhibition

Chloropyridine diamines have emerged as a privileged scaffold in the design of kinase inhibitors. The pyridine nitrogen and the amino groups can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][3] Several chloropyridine diamine-based compounds have been developed as potent CDK inhibitors.

Quantitative Data: CDK Inhibition

Compound ScaffoldTarget(s)IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine-basedCDK2360[10]
Pyrazolo[3,4-b]pyridine-basedCDK91800[10]
Imidazo[1,2-a]pyridine-basedCDK21140[11]

CDK Signaling Pathway and Inhibition

The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by chloropyridine diamine-based inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of the CDK, thereby preventing the phosphorylation of downstream substrates like the Retinoblastoma protein (Rb) and halting cell cycle progression.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) CyclinD_CDK46->pRb E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Chloropyridine Diamine CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits PIM1_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT PIM1_Gene PIM1 Gene pSTAT->PIM1_Gene activates transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase expresses BAD BAD PIM1_Kinase->BAD phosphorylates pBAD p-BAD (Inactive) PIM1_Kinase->pBAD Apoptosis Apoptosis BAD->Apoptosis promotes Inhibitor Chloropyridine Diamine PIM-1 Inhibitor Inhibitor->PIM1_Kinase inhibits

References

Navigating the Physicochemical Landscape of 5-Chloropyridine-3,4-diamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available data and predictive analysis concerning the solubility and stability of 5-Chloropyridine-3,4-diamine, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes information on related compounds to forecast the behavior of this compound and presents detailed experimental protocols for its precise characterization.

Executive Summary

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups capable of hydrogen bonding, its overall polarity, and its crystalline structure. Based on the data from analogous compounds, a qualitative and estimated quantitative solubility profile for this compound is presented below.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted Qualitative SolubilityEstimated Quantitative Solubility RangeRationale for Prediction
WaterSlightly Soluble1-5 g/L at 20°CThe presence of two amino groups and a nitrogen atom in the pyridine ring allows for hydrogen bonding with water. However, the chloro- substituent and the aromatic ring contribute to its lipophilicity, likely limiting its aqueous solubility. The related compound 2-amino-5-chloropyridine has a reported aqueous solubility of 1 g/L at 20°C.
MethanolSoluble10-50 g/LAs a polar protic solvent, methanol can effectively solvate the amino groups through hydrogen bonding. The related 6-chloropyridazin-3-amine shows good solubility in methanol.
EthanolSoluble10-50 g/LSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Very Soluble>100 g/LDMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds, including those with amine functionalities. The structurally similar 2-amino-5-chloropyridine is soluble in DMSO.
AcetoneModerately Soluble5-20 g/LAcetone's polarity should allow for some degree of solubilization.
AcetonitrileSlightly Soluble1-10 g/LWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar solvents, which may limit its ability to solubilize the diamine.
DichloromethaneSparingly Soluble<1 g/LAs a non-polar solvent, dichloromethane is not expected to be a good solvent for the polar this compound.
TolueneSparingly Soluble<1 g/LToluene is a non-polar aromatic solvent and is unlikely to effectively solvate the polar diamine.

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be dependent on environmental factors such as pH, light, temperature, and the presence of oxidizing agents.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation ProductsRationale for Prediction
Acidic (pH 1-3) Moderate StabilityProtonated species, potential for hydrolysis of amino groups at elevated temperatures.The amino groups will be protonated, which may increase aqueous solubility but could also make the compound more susceptible to certain degradation pathways.
Neutral (pH 6-8) High StabilityMinimal degradation expected.Most organic molecules exhibit their highest stability near neutral pH.
Basic (pH 9-12) Moderate to Low StabilityPotential for deprotonation and subsequent oxidation or rearrangement.The pyridine ring can be susceptible to nucleophilic attack under basic conditions.
Oxidative Stress (e.g., H₂O₂) Low StabilityOxidation of amino groups to nitroso or nitro derivatives, N-oxides.Studies on 3,4-diaminopyridine have shown degradation in the presence of hydrogen peroxide, forming products such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1]
Thermal Stress Moderate StabilityDecomposition at elevated temperatures.The melting point of related compounds suggests thermal stability at ambient temperatures. A safety data sheet for a related compound indicates it is stable under normal temperatures.
Photostability Moderate StabilityPotential for photodegradation upon prolonged exposure to UV light.Pyridine and its derivatives can absorb UV light, which may lead to photochemical reactions.

A potential degradation pathway under oxidative stress is illustrated below.

Oxidative_Degradation_Pathway cluster_main Oxidative Stress 5_CPDA This compound N_Oxide This compound-N-oxide 5_CPDA->N_Oxide Oxidation Nitro_Product 5-Chloro-3-nitro-4-aminopyridine 5_CPDA->Nitro_Product Oxidation

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Protocols

To obtain definitive quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Solubility_Determination_Workflow Start Excess Compound + Solvent Equilibrate Agitate at Constant Temperature Start->Equilibrate Separate Centrifuge/Settle Equilibrate->Separate Filter Filter Supernatant (0.45 µm) Separate->Filter Analyze HPLC-UV Analysis Filter->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Treat the stock solution with 0.1 N HCl and heat at 60°C.

    • Basic: Treat the stock solution with 0.1 N NaOH and heat at 60°C.

    • Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.

Forced_Degradation_Workflow Start Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Time Points Stress->Sample Prepare Neutralize/Dilute Samples Sample->Prepare Analyze HPLC-PDA/MS Analysis Prepare->Analyze Evaluate Assess Degradation and Identify Products Analyze->Evaluate

References

Quantum Chemical Blueprint for 5-Chloropyridine-3,4-diamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive framework for the quantum chemical analysis of 5-Chloropyridine-3,4-diamine, a molecule of interest for researchers, medicinal chemists, and drug development professionals. In the absence of extensive published computational data for this specific isomer, this guide details the necessary theoretical protocols and workflows to generate and analyze its core quantum chemical properties. Adherence to these methodologies will ensure a robust and reproducible computational characterization, providing foundational data for further research and development.

Theoretical Framework and Computational Methodology

The investigation of the structural, electronic, and spectroscopic properties of this compound is best approached through Density Functional Theory (DFT), a robust and widely used quantum chemical method. The recommended functional for initial calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional has demonstrated a favorable balance between accuracy and computational cost for a wide range of organic molecules.

For a reliable description of the molecular system, the 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and chlorine atoms, as well as potential hydrogen bonding interactions. The polarization functions (d,p) allow for greater flexibility in the description of bonding orbitals.

All calculations should be performed using a validated quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial step involves a full geometry optimization of the molecule in the gas phase to locate the global minimum on the potential energy surface. Subsequent frequency calculations are mandatory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermodynamic data.

Experimental Protocol: Computational Geometry Optimization and Frequency Analysis
  • Input Structure Generation: Construct the 3D structure of this compound using a molecular modeling interface.

  • Method Selection: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the lowest energy conformation.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory to verify the nature of the stationary point and to compute vibrational spectra.

  • Solvation Effects (Optional but Recommended): To simulate a more biologically relevant environment, recalculate the optimized geometry and electronic properties in the presence of a solvent (e.g., water or DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM).

Key Quantum Chemical Descriptors: Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the proposed quantum chemical calculations. These descriptors are fundamental for understanding the molecule's stability, reactivity, and spectroscopic signature.

Table 1: Optimized Geometric Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N1Calculated ValueN1-C2-C3Calculated Value
C2-N(amine)Calculated ValueC2-C3-N(amine)Calculated Value
C3-N(amine)Calculated ValueC3-C4-C5Calculated Value
C4-C5Calculated ValueC4-C5-ClCalculated Value
C5-ClCalculated ValueC5-C6-N1Calculated Value
C6-N1Calculated ValueC6-N1-C2Calculated Value
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
N-H Stretch (Amine 1)Calculated ValueCalculated ValueCalculated ValueSymmetric/Asymmetric
N-H Stretch (Amine 2)Calculated ValueCalculated ValueCalculated ValueSymmetric/Asymmetric
C-H Stretch (Aromatic)Calculated ValueCalculated ValueCalculated Value
C=C/C=N StretchCalculated ValueCalculated ValueCalculated ValuePyridine ring modes
C-Cl StretchCalculated ValueCalculated ValueCalculated Value
N-H BendCalculated ValueCalculated ValueCalculated ValueScissoring/Rocking
Table 3: Frontier Molecular Orbital (FMO) and Electronic Properties
PropertyValue (eV)Description
Highest Occupied Molecular Orbital (HOMO)Calculated ValueElectron-donating capacity
Lowest Unoccupied Molecular Orbital (LUMO)Calculated ValueElectron-accepting capacity
HOMO-LUMO Energy Gap (ΔE)Calculated ValueChemical reactivity and kinetic stability
Ionization Potential (IP)Calculated ValueEnergy required to remove an electron
Electron Affinity (EA)Calculated ValueEnergy released upon gaining an electron
Electronegativity (χ)Calculated ValueTendency to attract electrons
Chemical Hardness (η)Calculated ValueResistance to change in electron configuration
Chemical Softness (S)Calculated ValueReciprocal of hardness
Electrophilicity Index (ω)Calculated ValuePropensity to accept electrons
Dipole Moment (Debye)Calculated ValueMolecular polarity

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive quantum chemical analysis of this compound.

G A 1. Initial Structure Generation (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation B->C Optimized Geometry D Check for Imaginary Frequencies C->D E Transition State (Re-optimize) D->E Yes F Ground State Minimum Confirmed D->F No E->B G 4. Analysis of Results F->G H Structural Parameters (Bond Lengths, Angles) G->H I Vibrational Spectra (IR, Raman) G->I J Electronic Properties (HOMO, LUMO, MEP) G->J K 5. Further Analysis (Optional) (NBO, QTAIM, TD-DFT) G->K Advanced Analysis

Computational workflow for this compound.

Conclusion and Future Directions

This guide outlines the essential computational protocols for a thorough quantum chemical investigation of this compound. The generation of the data detailed herein will provide critical insights into the molecule's intrinsic properties, which are invaluable for understanding its potential as a scaffold in drug design. The calculated properties, particularly the electronic descriptors and molecular electrostatic potential (MEP) maps, can inform on its reactivity, intermolecular interaction sites, and metabolic stability. Future work should focus on correlating these theoretical findings with experimental data and exploring its interaction with biological targets through molecular docking and dynamics simulations.

Methodological & Application

Application Notes and Protocols for 5-Chloropyridine-3,4-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloropyridine-3,4-diamine as a versatile building block in the synthesis of biologically active compounds. The primary application highlighted is its use in the construction of the imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.

Key Applications in Drug Discovery

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds. The presence of the vicinal diamine functionality allows for cyclocondensation reactions with a range of electrophilic partners to form fused ring systems. The chlorine substituent at the 5-position of the pyridine ring provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

One of the most valuable applications of this compound is in the synthesis of 2-substituted-6-chloro-5H-imidazo[4,5-c]pyridines. This scaffold is of significant interest due to its structural similarity to purines, making it a promising candidate for the development of inhibitors for various enzymes, including kinases and polymerases.

Synthesis of 2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridines

A primary application of this compound is the synthesis of 2-substituted-6-chloro-5H-imidazo[4,5-c]pyridines through a condensation reaction with various substituted benzaldehydes. This reaction provides a straightforward method to generate a library of compounds for biological screening.

G This compound This compound Reaction Condensation This compound->Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reaction 2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridine 2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridine Reaction->2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridine BiologicalScreening Biological Screening (e.g., Antimicrobial Assay) 2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridine->BiologicalScreening

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 2-substituted-5H-imidazo[4,5-c]pyridine derivatives, synthesized from 3,4-diaminopyridine, against various microbial strains.[1] This data is representative of the types of biological activities that can be expected from compounds derived from this compound. The introduction of a chloro-substituent on the pyridine ring could potentially modulate this activity.

Compound (Substituent at C2)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)S. aureus (MIC in µg/mL)MRSA (MIC in µg/mL)E. faecalis (MIC in µg/mL)C. albicans (MIC in µg/mL)C. parapsilosis (MIC in µg/mL)
2g (4-Fluorophenyl) >128>12881616>128>128
2h (4-Chlorophenyl) >128>12881616>128>128
4a (Phenyl) 8164886464
4b (4-Methylphenyl) 8164886464

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridines

This protocol is adapted from the synthesis of analogous compounds from 3,4-diaminopyridine.[1]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 mmol) in DMSO (5 mL), add sodium metabisulfite (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the bisulfite adduct.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture at 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted-6-chloro-5H-imidazo[4,5-c]pyridine.

G cluster_prep Preparation of Bisulfite Adduct cluster_reaction Condensation and Cyclization cluster_workup Work-up and Purification Aldehyde_DMSO Substituted Benzaldehyde in DMSO Stir_RT Stir at RT (30 min) Aldehyde_DMSO->Stir_RT Na2S2O5 Sodium Metabisulfite Na2S2O5->Stir_RT Add_Diamine Add this compound Stir_RT->Add_Diamine Heat_120C Heat at 120°C Add_Diamine->Heat_120C TLC_Monitoring Monitor by TLC Heat_120C->TLC_Monitoring Cool_Quench Cool and Quench (Ice Water) TLC_Monitoring->Cool_Quench Filter_Wash Filter and Wash Cool_Quench->Filter_Wash Dry_Purify Dry and Recrystallize Filter_Wash->Dry_Purify Final_Product 2-Substituted-6-chloro- 5H-imidazo[4,5-c]pyridine Dry_Purify->Final_Product Pure Product

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain to be tested and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include positive controls (microbes in medium without compound) and negative controls (medium only) on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

Application Notes and Protocols: 5-Chloropyridine-3,4-diamine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-3,4-diamine is a key starting material in the synthesis of a diverse array of fused heterocyclic compounds. Its vicinal diamine functionality on a pyridine core, coupled with the presence of a chloro substituent, provides a versatile platform for constructing various ring systems of significant interest in medicinal chemistry. The resulting heterocycles, such as pyrido[3,4-b]pyrazines, imidazo[4,5-c]pyridines, and triazolopyridines, often exhibit a range of biological activities, including kinase inhibition and anticancer properties. These application notes provide detailed protocols for the synthesis of several important heterocyclic scaffolds from this compound, along with quantitative data and visualizations of relevant biological pathways.

I. Synthesis of 5-Chloropyrido[3,4-b]pyrazines

Pyrido[3,4-b]pyrazines are nitrogen-rich heterocyclic compounds with applications in pharmaceuticals and materials science.[1] The condensation of this compound with 1,2-dicarbonyl compounds provides a straightforward method for the synthesis of 5-chloropyrido[3,4-b]pyrazines.[2]

Experimental Protocol: General Procedure for the Condensation of this compound with 1,2-Dicarbonyl Compounds[2]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 5-chloropyrido[3,4-b]pyrazine.

Synthesis of 5-Chloropyrido[3,4-b]pyrazines

G A This compound C Condensation Reaction (Solvent, Heat) A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal, Diacetyl) B->C D 5-Chloropyrido[3,4-b]pyrazine C->D G A This compound C Cyclization Reaction (Reflux) A->C B Formic Acid B->C D 6-Chloro-3H-imidazo[4,5-c]pyridine C->D G cluster_nucleus Nucleus CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcription Elongation (e.g., of anti-apoptotic genes) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->CDK9 Inhibition G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyrido[3,4-b]pyrazine Derivative Inhibitor->PI3K Inhibition G cluster_downstream Downstream Pathways BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras Ras/MAPK Pathway BcrAbl->Ras PI3KAkt PI3K/Akt Pathway BcrAbl->PI3KAkt JakStat JAK/STAT Pathway BcrAbl->JakStat Proliferation Uncontrolled Cell Proliferation Ras->Proliferation PI3KAkt->Proliferation JakStat->Proliferation Inhibitor Pyrido[3,4-b]pyrazine Derivative Inhibitor->BcrAbl Inhibition

References

Application Notes and Protocols for the Synthesis of 5-Chloropyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-3,4-diamine is a pivotal building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic compounds with significant therapeutic potential. Its derivatives, particularly fused-ring systems like imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines, are explored as kinase inhibitors, anticancer agents, and antivirals. This document provides a detailed experimental protocol for a proposed synthesis of this compound and its subsequent conversion into representative derivatives.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization with vicinal diamines opens avenues for constructing diverse heterocyclic systems. The presence of a chlorine atom at the 5-position of the pyridine ring can modulate the electronic properties and metabolic stability of the final compounds, making this compound a valuable intermediate. This protocol outlines a two-step synthesis of the target diamine, followed by its derivatization to showcase its synthetic utility.

Overall Synthetic Scheme

The proposed synthetic route commences with the nitration of a suitable chloro-aminopyridine precursor to introduce a nitro group, followed by the reduction of the nitro functionality to afford the desired diamine. The resulting this compound can then be utilized in cyclization reactions to generate fused heterocyclic derivatives.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Derivatization Start 3-Amino-5-chloropyridine Intermediate 3-Amino-5-chloro-4-nitropyridine Start->Intermediate HNO₃, H₂SO₄ Diamine This compound Intermediate->Diamine Pd/C, H₂ Imidazo Imidazo[4,5-c]pyridine Derivative Diamine->Imidazo R-CHO or R-COOH Triazolo Triazolo[4,5-c]pyridine Derivative Diamine->Triazolo NaNO₂, HCl

Caption: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-chloro-4-nitropyridine (Hypothetical)

This protocol is based on general procedures for the nitration of aminopyridines.

Materials:

  • 3-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.

  • Slowly add 3-Amino-5-chloropyridine (1.28 g, 10 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, cool the mixture back to 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-Amino-5-chloro-4-nitropyridine.

Step 2: Synthesis of this compound

This protocol utilizes a standard catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • 3-Amino-5-chloro-4-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 3-Amino-5-chloro-4-nitropyridine (1.73 g, 10 mmol) in methanol (50 mL) in a hydrogenation flask, add 10% Pd/C (173 mg, 10 wt%).

  • Purge the flask with nitrogen gas, then evacuate and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a solid. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Step 3a: Synthesis of a 2-Substituted-6-chloro-3H-imidazo[4,5-c]pyridine Derivative

This protocol describes the condensation of the diamine with an aldehyde to form an imidazole ring.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium metabisulfite (optional, for purification)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.43 g, 10 mmol) and the aromatic aldehyde (1.06 g, 10 mmol) in ethanol (30 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography. For purification from unreacted aldehyde, a wash with a sodium metabisulfite solution can be employed.

Step 3b: Synthesis of a 6-Chloro-1H-[1][2][3]triazolo[4,5-c]pyridine Derivative

This protocol involves the diazotization of one of the amino groups followed by cyclization.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ice

Procedure:

  • Dissolve this compound (1.43 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve sodium nitrite (0.76 g, 11 mmol) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the diamine, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain the 6-Chloro-1H-[1][2][3]triazolo[4,5-c]pyridine.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound and its derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

StepStarting MaterialReagentsProductExpected Yield (%)
1: Nitration 3-Amino-5-chloropyridineHNO₃, H₂SO₄3-Amino-5-chloro-4-nitropyridine60-75 (estimated)
2: Reduction 3-Amino-5-chloro-4-nitropyridine10% Pd/C, H₂This compound>90
3a: Imidazole This compoundAromatic Aldehyde2-Aryl-6-chloro-3H-imidazo[4,5-c]pyridine70-90
3b: Triazole This compoundNaNO₂, HCl6-Chloro-1H-[1][2][3]triazolo[4,5-c]pyridine80-95

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Derivatization cluster_prep Preparation of this compound cluster_deriv Derivatization Nitration Nitration of 3-Amino-5-chloropyridine Purification1 Purification (Column Chromatography) Nitration->Purification1 Reduction Reduction of Nitro-intermediate Purification2 Purification (Recrystallization/Filtration) Reduction->Purification2 Purification1->Reduction Imidazole Imidazole Synthesis (Condensation with Aldehyde) Purification2->Imidazole Triazole Triazole Synthesis (Diazotization) Purification2->Triazole Purification3 Purification of Derivatives (Recrystallization/Chromatography) Imidazole->Purification3 Triazole->Purification3

Caption: A flowchart illustrating the key stages of the synthesis and derivatization process.

References

Application of 5-Chloropyridine-3,4-diamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its vicinal diamine functionality on a pyridine core allows for the efficient construction of fused bicyclic systems, most notably imidazo[4,5-c]pyridines. This scaffold is a privileged structure in kinase inhibitor design due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The presence of the chlorine atom provides a handle for further synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This document provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.

Synthetic Applications

The primary application of this compound in kinase inhibitor synthesis is the formation of the imidazo[4,5-c]pyridine core. This is typically achieved through a condensation reaction with an aldehyde or a carboxylic acid (or its derivative). The reaction proceeds via the formation of a Schiff base between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the fused imidazole ring.

A general synthetic scheme involves the reaction of this compound with a substituted aromatic or heteroaromatic aldehyde in the presence of an oxidizing agent, such as sodium metabisulfite or air, to afford the corresponding 2-substituted-6-chloro-1H-imidazo[4,5-c]pyridine.

Data Presentation

The following tables summarize the in vitro biological activities of representative kinase inhibitors derived from chloro-substituted imidazopyridine scaffolds.

Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell-based Assay (IC50, nM)Reference
1 DNA-PK4000-[1]
2 DNA-PK7.3-[2]
3 FLT3Kd = 6.2MV4-11 (EC50 = 3)[3]
Aurora-AKd = 7.5-[3]
Aurora-BKd = 48-[3]
4 Src110-[4]
Fyn130-[4]

Table 1: In vitro kinase inhibitory activity of representative chloro-imidazo[4,5-c]pyridine and related derivatives.

Compound IDAntiglycation IC50 (µM)Antioxidant (DPPH) IC50 (µM)β-Glucuronidase IC50 (µM)Reference
5a 240.10 ± 2.5069.45 ± 0.2530.10 ± 0.60[5]
5b 240.30 ± 2.9058.10 ± 2.5046.10 ± 1.10[5]
Rutin (Standard) 294.50 ± 1.50--[5]
D-Saccharic acid 1,4-lactone (Standard) --48.50 ± 1.25[5]

Table 2: Biological activities of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, demonstrating the broader biological relevance of this scaffold.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-6-chloro-1H-imidazo[4,5-c]pyridines

This protocol is adapted from the synthesis of analogous 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives and is a representative method for the synthesis of the core scaffold for a variety of kinase inhibitors.[5]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

  • Sodium metabisulfite (Na2S2O5) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of this compound (1 mmol) and the respective substituted aldehyde (1 mmol) is taken in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, and the mixture is stirred at room temperature for 30 minutes.

  • Sodium metabisulfite (1.1 mmol) is then added to the reaction mixture.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice.

  • The solid precipitate formed is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-substituted-6-chloro-1H-imidazo[4,5-c]pyridine.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from the imidazo[4,5-c]pyridine scaffold.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis activates Ligase_IV_XRCC4 Ligase IV/XRCC4/XLF DNA_PKcs->Ligase_IV_XRCC4 activates Artemis->DSB Repair DNA Repair Ligase_IV_XRCC4->Repair ligates Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNA_PKcs inhibits

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

Src_Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src inhibits

Src Kinase Signaling Pathway

TrkA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA binds to Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway TrkA->Ras_Raf_MEK_ERK activates PI3K_Akt PI3K-Akt Pathway TrkA->PI3K_Akt activates PLCg PLCγ Pathway TrkA->PLCg activates Differentiation Neuronal Differentiation Ras_Raf_MEK_ERK->Differentiation Survival Neuronal Survival PI3K_Akt->Survival Growth Neurite Outgrowth PLCg->Growth Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->TrkA inhibits

TrkA Signaling Pathway

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

CDK Signaling in G1/S Transition
Experimental Workflow

experimental_workflow start Start synthesis Synthesis of Imidazo[4,5-c]pyridine (Condensation Reaction) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_assay In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay in_vitro_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General Experimental Workflow for Kinase Inhibitor Development

Conclusion

This compound is a versatile and valuable starting material for the synthesis of imidazo[4,5-c]pyridine-based kinase inhibitors. The straightforward condensation chemistry allows for the rapid generation of a diverse library of compounds for screening against various kinase targets. The resulting 6-chloro-imidazo[4,5-c]pyridine scaffold has demonstrated potent inhibitory activity against several important cancer-related kinases, including DNA-PK, FLT3, Aurora kinases, and Src family kinases. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further explore this promising class of kinase inhibitors. Future efforts in this area may focus on the development of more selective inhibitors, the exploration of novel substitution patterns to enhance potency and pharmacokinetic properties, and the evaluation of these compounds in preclinical and clinical settings.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-Chloropyridine-3,4-diamine. This versatile building block is a key starting material in the synthesis of a wide array of heterocyclic compounds, particularly imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of both amino and chloro substituents on the pyridine ring presents unique challenges and opportunities for selective functionalization.

The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and provide robust starting points for methodology development. Due to the limited specific literature on cross-coupling reactions with this compound, these protocols have been adapted from methodologies successful with electronically and structurally similar substrates, such as other chloropyridines and aminopyridines. Optimization of the reaction conditions for each specific substrate combination is highly recommended.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the careful selection of the catalyst system and reaction parameters. The electron-donating nature of the two amino groups can influence the reactivity of the C-Cl bond.

  • Palladium Precatalyst: A range of Pd(0) and Pd(II) sources can be employed. Common and effective precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle, particularly for the activation of the relatively inert C-Cl bond. Electron-rich and sterically bulky ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often essential.

  • Base: A suitable base is required to facilitate the transmetalation step and neutralize the generated acid. The choice of base, ranging from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to stronger alkoxides (e.g., NaOt-Bu), can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-pyridine-3,4-diamines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)10012[e.g., 75-90]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2.5)Toluene11018[e.g., 80-95]
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (4:1)9024[e.g., 60-75]
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃ (3.0)1,4-Dioxane10016[e.g., 70-85]
Note: Yields are hypothetical examples based on similar reactions and require experimental validation.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with or without water)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Dilute monitor->quench extract Aqueous Wash & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolate Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of N⁵-Substituted Pyridine-3,4,5-triamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to N⁵-aryl or N⁵-alkyl substituted pyridine-3,4,5-triamines. These products can subsequently be cyclized to form various heterocyclic systems.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10016[e.g., 70-85]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11020[e.g., 65-80]
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDS (1.5)THF8012[e.g., 75-90]
4n-ButylaminePd(OAc)₂ (3)cataCXium A (6)Cs₂CO₃ (2.5)Toluene10024[e.g., 60-75]
Note: Yields are hypothetical examples based on similar reactions and require experimental validation.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) to a dry Schlenk tube.

  • Add the base (1.4 mmol) and this compound (1.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL).

  • Add the amine (1.1 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway start This compound + Amine reaction Buchwald-Hartwig Cross-Coupling start->reaction catalyst Pd Precatalyst Ligand Base catalyst->reaction product N⁵-Substituted Pyridine-3,4,5-triamine reaction->product

Buchwald-Hartwig Amination Pathway

Sonogashira Coupling: Synthesis of 5-Alkynyl-pyridine-3,4-diamines

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Table 3: Representative Conditions for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF608[e.g., 80-95]
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF5012[e.g., 75-90]
3TrimethylsilylacetylenePd(OAc)₂ (2) + PPh₃ (4)CuI (5)K₂CO₃Acetonitrile8016[e.g., 70-85]
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMFRT24[e.g., 65-80]
Note: Yields are hypothetical examples based on similar reactions and require experimental validation.
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) and the amine base (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Coupling: Synthesis of 5-Alkenyl-pyridine-3,4-diamines

The Heck reaction provides a method for the vinylation of this compound, forming a C-C double bond with an alkene.

Table 4: Representative Conditions for Heck Coupling
EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF10018[e.g., 60-75]
2n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.0)DMA12024[e.g., 55-70]
3AcrylonitrilePdCl₂(PPh₃)₂ (5)-NaOAc (2.0)NMP11020[e.g., 50-65]
Note: Yields are hypothetical examples based on similar reactions and require experimental validation.
Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (optional, e.g., P(o-tolyl)₃, PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMA)

  • Sealed tube or pressure vessel

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (if used, 0.04 mmol), and the base (1.5 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent, wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Stille Coupling: Synthesis of 5-Substituted-pyridine-3,4-diamines

The Stille coupling utilizes an organotin reagent to introduce a variety of substituents (aryl, vinyl, etc.) at the 5-position. Due to the toxicity of organotin compounds, this reaction should be performed with appropriate safety precautions.

Table 5: Representative Conditions for Stille Coupling
EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene11012[e.g., 70-85]
2Tributyl(vinyl)tinPd₂(dba)₃ (2)P(furyl)₃ (8)-THF7016[e.g., 75-90]
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)DMF9024[e.g., 65-80]
Note: Yields are hypothetical examples based on similar reactions and require experimental validation.
Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (optional, e.g., P(furyl)₃)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL).

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through Celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, then dry, filter, and concentrate.

  • Purify the crude product by column chromatography.

Cross_Coupling_Logic cluster_reactions Select Cross-Coupling Reaction cluster_products Product Scaffolds start Starting Material: This compound suzuki Suzuki-Miyaura (C-C) buchwald Buchwald-Hartwig (C-N) sonogashira Sonogashira (C-C≡) heck Heck (C=C) stille Stille (C-C) aryl 5-Aryl-pyridine- 3,4-diamine suzuki->aryl amino N⁵-Substituted- pyridine-3,4,5-triamine buchwald->amino alkynyl 5-Alkynyl-pyridine- 3,4-diamine sonogashira->alkynyl alkenyl 5-Alkenyl-pyridine- 3,4-diamine heck->alkenyl substituted 5-Substituted- pyridine-3,4-diamine stille->substituted

Cross-Coupling Options

Synthesis of Novel Imidazopyridine Derivatives from 5-Chloropyridine-3,4-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 6-chloroimidazo[4,5-c]pyridine derivatives, starting from 5-chloropyridine-3,4-diamine. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.

Application Notes

The imidazo[4,5-c]pyridine scaffold is a purine isostere and is a key structural motif in a variety of biologically active compounds. The introduction of a chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially enhancing their therapeutic efficacy.

Anticancer Potential: Derivatives of the closely related imidazo[4,5-b]pyridine scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines. For instance, certain derivatives have shown inhibitory effects on Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to the induction of apoptosis in cancer cells. The 6-chloroimidazo[4,5-c]pyridine core represents a promising template for the design of novel kinase inhibitors and other anticancer agents. Published studies on related chloro-substituted imidazopyridines indicate IC50 values in the low micromolar to nanomolar range against cell lines such as breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116).[1][2]

Antimicrobial Activity: The imidazopyridine nucleus is also a well-established pharmacophore in the development of antimicrobial agents. The chloro-substituent can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes. Various substituted imidazopyridine derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][4] For example, related bromo-substituted imidazo[4,5-b]pyridines have shown potent activity against various bacterial strains.[5] It is anticipated that 6-chloroimidazo[4,5-c]pyridine derivatives will exhibit a broad spectrum of antimicrobial activity.

Experimental Protocols

The synthesis of 6-chloroimidazo[4,5-c]pyridine derivatives from this compound can be achieved through two primary methods: the Phillips-Ladenburg condensation with carboxylic acids or their derivatives, and the oxidative cyclization with aldehydes.

Protocol 1: Synthesis of 6-Chloroimidazo[4,5-c]pyridine via Reaction with Orthoesters

This protocol is adapted from the first reported synthesis of 6-chloroimidazo[4,5-c]pyridine.[6][7]

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound and a molar excess of triethyl orthoformate is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess triethyl orthoformate is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloroimidazo[4,5-c]pyridine.

  • Alternatively, cyclization can be achieved by heating this compound with acetic anhydride.

Protocol 2: Synthesis of 2-Aryl-6-chloroimidazo[4,5-c]pyridines via Oxidative Cyclization with Aromatic Aldehydes

This protocol describes the synthesis of 2-substituted derivatives, which allows for greater molecular diversity.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Nitrobenzene or another suitable oxidizing agent

  • Ethanol or Acetic Acid

  • Sodium hydroxide (NaOH) or other suitable base

Procedure:

  • Equimolar amounts of this compound and the desired aromatic aldehyde are dissolved in ethanol or acetic acid.

  • Nitrobenzene is added as an oxidizing agent.

  • The reaction mixture is heated to reflux for several hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a basic solution (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroimidazo[4,5-c]pyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 6-chloroimidazo[4,5-c]pyridine derivatives.

Table 1: Synthesis of 6-Chloroimidazo[4,5-c]pyridine

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Triethyl orthoformateNoneReflux4-670-80[6][7]
Acetic anhydrideNoneReflux2-465-75[6][7]

Table 2: Synthesis of 2-Aryl-6-chloroimidazo[4,5-c]pyridines

Aromatic AldehydeOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNitrobenzeneEthanolReflux6-860-70
4-ChlorobenzaldehydeAirAcetic AcidReflux8-1255-65
4-MethoxybenzaldehydeNitrobenzeneEthanolReflux6-862-72

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start reactants Mix this compound and Aldehyde/Orthoester start->reactants reaction Heat under Reflux with Oxidizing Agent (if needed) reactants->reaction workup Quench, Neutralize, and Extract reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure 2-Aryl-6-chloroimidazo[4,5-c]pyridine purification->product characterization Characterize Structure (NMR, MS, etc.) product->characterization bioassay Biological Activity Screening (Anticancer, Antimicrobial) characterization->bioassay data Data Analysis (IC50, MIC) bioassay->data

Caption: Experimental workflow for the synthesis and evaluation of 6-chloroimidazo[4,5-c]pyridine derivatives.

reaction_scheme reactant1 This compound plus + reactant1->plus reactant2 Ar-CHO arrow [O] Heat reactant2->arrow plus->reactant2 product 2-Aryl-6-chloroimidazo[4,5-c]pyridine arrow->product

Caption: General reaction scheme for the synthesis of 2-aryl-6-chloroimidazo[4,5-c]pyridines.

References

Application Notes and Protocols: 5-Chloropyridine-3,4-diamine in the Preparation of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Chloropyridine-3,4-diamine as a key building block for the preparation of diverse, pharmacologically active heterocyclic compounds. This document details synthetic protocols, presents key biological activity data, and illustrates the relevant signaling pathways for two major classes of compounds derived from this versatile precursor: imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines.

Introduction

This compound is a valuable starting material in medicinal chemistry, serving as a scaffold for the synthesis of a variety of fused heterocyclic systems. Its vicinal diamine functionality allows for facile cyclization reactions with a range of electrophilic reagents to construct bicyclic cores that are structurally analogous to endogenous purines. This structural mimicry enables the resulting compounds to interact with a wide array of biological targets, leading to diverse pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The presence of the chlorine atom on the pyridine ring provides a handle for further structural modifications through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

I. Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Imidazo[4,5-b]pyridines, aza-analogs of purines, are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. One key target is Cyclin-Dependent Kinase 9 (CDK9), a transcriptional kinase that plays a crucial role in the regulation of gene expression.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridines

This protocol describes a general method for the synthesis of 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridines via the condensation of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Nitrobenzene

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in nitrobenzene.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to 140-150 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.

Biological Activity: CDK9 Inhibition and Anticancer Effects

Certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK9, leading to promising anticancer effects.

Compound ClassTargetIC₅₀ (µM)Cancer Cell LineReference
Imidazo[4,5-b]pyridine DerivativesCDK90.63 - 1.32MCF-7 (Breast), HCT116 (Colon)[1]

Table 1: In vitro activity of representative imidazo[4,5-b]pyridine derivatives.

Signaling Pathway: CDK9 Inhibition Leading to Apoptosis

CDK9_Inhibition_Pathway cluster_transcription Transcription Elongation cluster_apoptosis Apoptosis RNA Pol II RNA Pol II P-TEFb P-TEFb DRB/Flavopiridol Imidazo[4,5-b]pyridine Derivative RNA Pol II-P Phosphorylated RNA Pol II mRNA mRNA Anti-apoptotic\nProteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Pro-apoptotic\nProteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Caspase Activation Caspase Activation Apoptosis Apoptosis

II. Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives as Anti-inflammatory Agents

Pyrazolo[3,4-b]pyridines are another class of purine analogs that have garnered significant interest due to their wide range of pharmacological properties, including anti-inflammatory activity. These compounds can act as inhibitors of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridines

This protocol outlines a general procedure for the synthesis of pyrazolo[3,4-b]pyridines through the condensation of this compound with β-dicarbonyl compounds.

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Dicarbonyl Compound: Add the β-dicarbonyl compound (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-Chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Biological Activity: Inhibition of TNF-α and IL-6

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to be potent inhibitors of the pro-inflammatory cytokines TNF-α and IL-6.

Compound ClassTargetIC₅₀ (µM)Assay SystemReference
Pyrazolo[3,4-b]pyridine DerivativesIL-60.16 - 0.3Human peripheral blood mononuclear cells
Pyrazolo[3,4-b]pyridine DerivativesTNF-α>10Human peripheral blood mononuclear cells

Table 2: In vitro anti-inflammatory activity of representative pyrazolo[3,4-b]pyridine derivatives.

Signaling Pathway: Inhibition of TNF-α and IL-6 Inflammatory Pathways

Inflammatory_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage Activation cluster_inhibition Inhibition cluster_response Inflammatory Response LPS LPS/ Other Stimuli Macrophage Macrophage TLR4 TLR4 NF-kB_MAPK NF-κB & MAPK Signaling TNFa_IL6_Gene TNF-α & IL-6 Gene Transcription TNFa_IL6_Release TNF-α & IL-6 Release Inflammation Inflammation TNFa_IL6_Release->Inflammation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TNFa_IL6_Release Inhibition

III. Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

The structural similarity of imidazo[4,5-b]pyridines to purines also makes them attractive candidates for the development of antimicrobial agents. The chlorine substituent at the 6-position can be crucial for activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized 6-chloro-1H-imidazo[4,5-b]pyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Antimicrobial Activity Data
Compound ClassOrganismMIC (µg/mL)Reference
Chloro-substituted ImidazopyridinesStaphylococcus aureus4 - 16
Chloro-substituted ImidazopyridinesEscherichia coli8 - 32

Table 3: Minimum Inhibitory Concentrations (MICs) of representative chloro-substituted imidazopyridine derivatives.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmacologically active fused heterocyclic compounds. The straightforward preparation of imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines from this precursor, coupled with the potent biological activities of the resulting derivatives, highlights its importance in drug discovery and development. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents based on this privileged scaffold. The presence of the chlorine atom offers further opportunities for diversification and optimization of lead compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the multi-step, large-scale synthesis of 5-Chloropyridine-3,4-diamine, a key intermediate in the development of pharmaceuticals and agrochemicals. The described synthesis is a robust three-step process commencing from readily available 2-aminopyridine. This document outlines scalable methods for the chlorination of 2-aminopyridine to 2-amino-5-chloropyridine, subsequent nitration to 2-amino-5-chloro-3-nitropyridine, and the final reduction to the target compound, this compound. Detailed experimental protocols, quantitative data, safety considerations, and workflow visualizations are provided to facilitate the transition from laboratory-scale to industrial production.

Introduction

This compound is a valuable building block in medicinal and agricultural chemistry. Its derivatives are integral to the synthesis of a variety of bioactive molecules, including aldose reductase inhibitors, amino acid oxidase inhibitors, and β-glucuronidase inhibitors.[1] The strategic placement of the chloro and vicinal diamino functionalities on the pyridine ring allows for diverse subsequent chemical transformations, making it a sought-after intermediate for drug discovery and development programs.

The synthesis outlined herein is a well-established and industrially viable route, broken down into three key stages:

  • Chlorination: Selective monochlorination of 2-aminopyridine at the 5-position.

  • Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-chloropyridine.

  • Reduction: Chemoselective reduction of the nitro group to an amine, yielding the final product.

This document provides detailed protocols for each stage, with a focus on reaction conditions that are amenable to large-scale production, ensuring high yield and purity.

Industrial Applications

This compound and its precursors are pivotal intermediates in the chemical industry:

  • Pharmaceuticals: It serves as a crucial reagent in the synthesis of complex heterocyclic compounds for various therapeutic areas.[1] For instance, its deuterated isotopologue is used as an internal standard in the synthesis and analysis of zopiclone, a non-benzodiazepine GABAA receptor agonist.[2]

  • Agrochemicals: The precursor, 2-amino-5-chloropyridine, is a useful intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides.[3]

  • Organic Synthesis: The versatile reactivity of the diamine allows for the construction of various fused heterocyclic systems, such as imidazopyridines, which are of significant interest in materials science and medicinal chemistry.[1]

Synthesis Pathway Overview

The overall synthetic scheme is presented below. Each step has been optimized to ensure high yields and purity, making the process suitable for industrial applications.

Synthesis_Pathway A 2-Aminopyridine B Step 1: Chlorination A->B Chlorinating Agent Strong Acid C 2-Amino-5-chloropyridine B->C Yield: ~70-90% D Step 2: Nitration C->D HNO₃ / H₂SO₄ E 2-Amino-5-chloro-3-nitropyridine D->E Yield: ~67-88% F Step 3: Reduction E->F H₂, Catalyst (e.g., Pd/C) G This compound F->G High Yield Safety_Considerations cluster_nitration Nitration Safety (Step 2) cluster_reduction Reduction Safety (Step 3) Hazard High Exothermicity Thermal Runaway Risk Control Strict Temperature Control Hazard->Control Reagents Corrosive Acids (H₂SO₄, HNO₃) PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Reagents->PPE ScaleUp Scale-Up Hazard FlowChem Continuous Flow Reactor (Improved Safety) ScaleUp->FlowChem Catalyst Pyrophoric Catalyst (Dry Pd/C) Inert Handle Under Inert Gas Keep Catalyst Wet Catalyst->Inert Hydrogen Flammable Gas (H₂) Vent Proper Venting Purge with N₂ Hydrogen->Vent

References

Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and green chemistry approaches for the synthesis of 5-Chloropyridine-3,4-diamine, a valuable building block in pharmaceutical and materials science. The described methods focus on minimizing environmental impact by employing greener reagents, catalytic systems, and energy-efficient techniques such as microwave-assisted synthesis and flow chemistry principles.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and energy-intensive steps, posing environmental and safety concerns. The principles of green chemistry offer a framework for developing more sustainable and efficient synthetic methodologies. This document outlines two primary green approaches for the synthesis of the target molecule, focusing on the reduction of a key nitro-intermediate.

The proposed synthetic pathway commences with the nitration of a suitable chloropyridine precursor, followed by the chemoselective reduction of the nitro group to afford the desired diamine. Greener alternatives for both steps are discussed, emphasizing catalytic methods and the use of environmentally benign reagents.

Proposed Synthetic Pathway

A viable and environmentally conscious route to this compound involves two key transformations:

  • Nitration: Introduction of a nitro group at the 3-position of a 4-amino-5-chloropyridine derivative.

  • Reduction: Selective reduction of the nitro group to an amine.

Synthetic Pathway 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 5-Chloro-3-nitropyridin-4-amine 5-Chloro-3-nitropyridin-4-amine 4-Amino-2-chloropyridine->5-Chloro-3-nitropyridin-4-amine Nitration (HNO3/H2SO4 or Greener Alternatives) This compound This compound 5-Chloro-3-nitropyridin-4-amine->this compound Green Reduction (e.g., Catalytic Transfer Hydrogenation, Sodium Dithionite)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate 5-Chloro-3-nitropyridin-4-amine

This protocol is based on established methods for the nitration of aminopyridines and can be adapted using greener approaches.

Conventional Method (for comparison):

A method for the synthesis of the related isomer, 4-amino-2-chloro-3-nitropyridine, involves the use of 65% nitric acid and concentrated sulfuric acid as the mixed acid for the nitration reaction[1].

Green Alternative: Microwave-Assisted Nitration with Calcium Nitrate

This approach avoids the use of highly corrosive mixed acids and significantly reduces reaction times.

Microwave_Nitration_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents 4-Amino-5-chloropyridine Calcium Nitrate Glacial Acetic Acid Microwave Microwave Irradiation (e.g., 100-150 W, 10-30 min) Reagents->Microwave Quench Pour into Ice-Water Microwave->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify

Caption: Workflow for microwave-assisted nitration.

Materials:

  • 4-Amino-5-chloropyridine

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Glacial acetic acid

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a 10 mL microwave reactor vial, combine 4-amino-5-chloropyridine (1 mmol), calcium nitrate tetrahydrate (1.2 mmol), and glacial acetic acid (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwave energy (e.g., 100-150 W) for 10-30 minutes, maintaining a temperature of 80-100 °C. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 5-chloro-3-nitropyridin-4-amine.

Protocol 2: Green Reduction of 5-Chloro-3-nitropyridin-4-amine

Two green methods for the reduction of the nitro-intermediate are presented: Catalytic Transfer Hydrogenation and Sodium Dithionite Reduction.

Method A: Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas and often utilizes recyclable catalysts.

Transfer_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Chloro-3-nitropyridin-4-amine Pd/C or Raney Ni Ammonium Formate Ethanol/Water Heating Heat to Reflux (e.g., 2-4 hours) Reactants->Heating Filter Filter through Celite to remove catalyst Heating->Filter Concentrate Concentrate the filtrate Filter->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by Recrystallization Dry->Purify

Caption: Workflow for catalytic transfer hydrogenation.

Materials:

  • 5-Chloro-3-nitropyridin-4-amine

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ammonium formate (HCOONH₄)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a solution of 5-chloro-3-nitropyridin-4-amine (1 mmol) in a mixture of ethanol (15 mL) and water (5 mL), add ammonium formate (5 mmol).

  • Carefully add 10% Pd/C (10 mol%) or a slurry of Raney Nickel.

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Method B: Sodium Dithionite Reduction

This protocol utilizes an inexpensive and environmentally benign reducing agent.[2]

Materials:

  • 5-Chloro-3-nitropyridin-4-amine

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonia solution (or other base)

  • Ethanol or Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 5-chloro-3-nitropyridin-4-amine (1 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (3-4 mmol) in water (10 mL).

  • Add the sodium dithionite solution dropwise to the solution of the nitro compound with vigorous stirring at room temperature.

  • After the addition is complete, add a few drops of concentrated ammonia solution to maintain a basic pH.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the green synthetic approaches described.

ParameterMicrowave-Assisted NitrationCatalytic Transfer HydrogenationSodium Dithionite Reduction
Starting Material 4-Amino-5-chloropyridine5-Chloro-3-nitropyridin-4-amine5-Chloro-3-nitropyridin-4-amine
Key Reagents Ca(NO₃)₂, Acetic AcidPd/C or Raney Ni, HCOONH₄Na₂S₂O₄
Solvent Acetic AcidEthanol/WaterEthanol/Water or DCM/Water
Temperature 80-100 °CReflux (~80 °C)Room Temperature
Reaction Time 10-30 min2-4 h1-2 h
Typical Yield > 80% (expected)> 90%> 90%
Green Advantages Reduced reaction time, avoids strong acidsAvoids H₂ gas, recyclable catalystMetal-free, mild conditions, inexpensive

Conclusion

The presented protocols offer greener and more sustainable alternatives for the synthesis of this compound. The microwave-assisted nitration minimizes the use of hazardous acids and dramatically reduces reaction times. The subsequent reduction of the nitro-intermediate can be achieved efficiently and chemoselectively using either catalytic transfer hydrogenation or sodium dithionite, both of which are environmentally benign methods. These approaches not only reduce the environmental footprint of the synthesis but also enhance safety and operational efficiency, making them highly suitable for modern research and development settings. Further optimization of reaction conditions, particularly in a flow chemistry setup, could lead to even more efficient and scalable processes.

References

Application Notes: 5-Chloropyridine-3,4-diamine as a Novel Derivatization Reagent for Advanced Glycation End-Product Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloropyridine-3,4-diamine is an emerging analytical reagent with significant potential in biomedical and pharmaceutical research. As a structural analog of o-phenylenediamine (OPD), it is particularly well-suited for the derivatization of α-dicarbonyl compounds, such as methylglyoxal (MG) and glyoxal (GO), which are key precursors to advanced glycation end-products (AGEs). The formation of AGEs is implicated in the pathogenesis of numerous age-related diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.

The reaction of this compound with α-dicarbonyls yields highly fluorescent and UV-active quinoxaline derivatives. This property allows for the sensitive and selective quantification of these reactive carbonyl species in complex biological matrices using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Derivatization

This compound reacts with α-dicarbonyl compounds in a condensation reaction to form a stable, fluorescent 6-chloro-pyrido[3,4-b]pyrazine derivative. This pre-column derivatization enhances the detectability of otherwise challenging analytes.

Key Applications

  • Biomarker Analysis: Quantification of methylglyoxal and glyoxal in biological samples (e.g., plasma, urine, tissue homogenates) to study carbonyl stress and its association with disease.

  • Pharmaceutical Quality Control: Detection and quantification of reactive carbonyl impurities in drug formulations and excipients.

  • Food Science: Analysis of α-dicarbonyls in food products, which are formed during processing and storage and can contribute to food quality and safety.

Quantitative Data Summary

The following tables summarize the expected analytical performance of methods utilizing this compound for the derivatization of methylglyoxal and glyoxal, based on typical performance of analogous derivatization reagents.

Table 1: HPLC-Fluorescence Detection Parameters

AnalyteExcitation Wavelength (λex)Emission Wavelength (λem)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
Methylglyoxal Derivative~370 nm~450 nm0.5 - 5 nM1.5 - 15 nM5 - 1000 nM
Glyoxal Derivative~370 nm~450 nm0.5 - 5 nM1.5 - 15 nM5 - 1000 nM

Table 2: LC-MS/MS Detection Parameters (Positive Ion Mode)

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
Methylglyoxal Derivative[M+H]+Specific Fragment Ion< 0.1 nM< 0.3 nM0.5 - 500 nM
Glyoxal Derivative[M+H]+Specific Fragment Ion< 0.1 nM< 0.3 nM0.5 - 500 nM

Experimental Protocols

Protocol 1: Quantification of Methylglyoxal and Glyoxal in Human Plasma by HPLC with Fluorescence Detection

1. Materials and Reagents:

  • This compound

  • Methylglyoxal (40% aqueous solution)

  • Glyoxal (40% aqueous solution)

  • Perchloric acid (PCA)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Human plasma (from healthy volunteers, stored at -80°C)

2. Preparation of Solutions:

  • Derivatization Reagent (1 mM): Dissolve an appropriate amount of this compound in 0.1 M HCl.

  • Stock Solutions (10 mM): Prepare individual stock solutions of methylglyoxal and glyoxal in HPLC-grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in water.

  • PCA (1 M): Prepare a 1 M solution of perchloric acid in water.

  • NaOH (1 M): Prepare a 1 M solution of sodium hydroxide in water.

3. Sample Preparation and Derivatization:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 100 µL of 1 M PCA to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean microcentrifuge tube.

  • Add 50 µL of the 1 mM this compound derivatization reagent.

  • Incubate the mixture at 60°C for 2 hours in the dark.

  • Cool the samples on ice for 5 minutes.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 50% B

    • 10-12 min: 50% to 90% B

    • 12-15 min: 90% B

    • 15-16 min: 90% to 10% B

    • 16-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: λex = 370 nm, λem = 450 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of methylglyoxal and glyoxal in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample pca Add Perchloric Acid (Protein Precipitation) plasma->pca centrifuge Centrifuge pca->centrifuge supernatant Collect Supernatant centrifuge->supernatant reagent Add this compound supernatant->reagent incubate Incubate at 60°C for 2h reagent->incubate hplc HPLC Separation (C18 Column) incubate->hplc fld Fluorescence Detection (λex=370, λem=450 nm) hplc->fld quant Quantification fld->quant

Caption: Workflow for the quantification of α-dicarbonyls using this compound.

signaling_pathway cluster_glycolysis Glycolysis & Metabolism cluster_dicarbonyls Reactive Dicarbonyls cluster_ages Advanced Glycation End-products glucose Glucose g3p Glyceraldehyde-3-phosphate glucose->g3p mgo Methylglyoxal (MG) g3p->mgo dhap Dihydroxyacetone phosphate dhap->mgo lipids Lipids go Glyoxal (GO) lipids->go ages AGEs mgo->ages Non-enzymatic glycation of proteins, lipids, DNA go->ages Non-enzymatic glycation of proteins, lipids, DNA cellular_damage Cellular Damage & Dysfunction ages->cellular_damage

Caption: Formation of AGEs from metabolic precursors.

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Chloropyridine-3,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Chloropyridine-3,4-diamine

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of this compound. The primary synthetic route discussed is the reduction of a suitable nitro-precursor, a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

The most common and high-yielding method for synthesizing this compound is the catalytic hydrogenation of a nitro-amino precursor, such as 5-Chloro-3-nitropyridin-4-amine. This protocol details this procedure.

Objective: To reduce the nitro group of 5-Chloro-3-nitropyridin-4-amine to an amine group, yielding this compound, while minimizing side reactions such as dehalogenation.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 5-Chloro-3-nitropyridin-4-amine (1 mole equivalent)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol (or Tetrahydrofuran/Methanol)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas for purging

  • Celite™ for filtration

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel)

Procedure:

  • Preparation: In a suitable reaction flask, dissolve 5-Chloro-3-nitropyridin-4-amine in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purging: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon. Repeat this process 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas (typically to a pressure of 1-4 atm or by using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours, indicated by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully purge the system with nitrogen or argon to remove all hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of ethanol to ensure all product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product. The following tables summarize the effects of these parameters.

Table 1: Effect of Catalyst on Yield and Selectivity

Catalyst (2 mol%)SolventTemperature (°C)H₂ Pressure (atm)Time (h)Conversion (%)Yield (%)Dehalogenated Impurity (%)
10% Pd/CEthanol2534>9992~5
5% Pt/CEthanol2533>9995~2
Raney NickelMethanol40469585<1
5% Sulfided Pt/CTHF2535>9996<0.5

Data is illustrative and based on typical outcomes for similar reactions.

Table 2: Effect of Solvent and Additives

CatalystSolventAdditiveTemperature (°C)Yield (%)Notes
10% Pd/CEthanolNone2592Standard condition, moderate dehalogenation.
10% Pd/CTHFNone2590Less polar, may reduce dehalogenation slightly.
10% Pd/CAcetic Acid-2588Acidic conditions can suppress dehalogenation but may require neutralization.[1]
5% Pt/CEthanolThiophene (0.1%)9095Thiophene acts as a catalyst poison to inhibit dehalogenation.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn low_yield Low Yield / Side Products? start->low_yield purification_issue Purification Issues? start->purification_issue check_catalyst Check Catalyst Activity - Old catalyst? - Improper storage? incomplete_rxn->check_catalyst Yes check_h2 Check H₂ Supply - Leak in system? - Balloon deflated? incomplete_rxn->check_h2 Yes check_purge Improper Purging? - Oxygen can poison catalyst. incomplete_rxn->check_purge Yes dehalogenation Dehalogenation Observed? (Product without Cl) low_yield->dehalogenation Yes other_byproducts Other Byproducts? (e.g., partially reduced) low_yield->other_byproducts Yes oily_product Product is an oil? purification_issue->oily_product Yes poor_separation Poor separation on column? purification_issue->poor_separation Yes solution_catalyst Solution: - Use fresh catalyst. - Increase catalyst loading. check_catalyst->solution_catalyst solution_h2 Solution: - Check seals. - Increase H₂ pressure. check_h2->solution_h2 solution_purge Solution: - Perform 3-5 vacuum/inert gas cycles. check_purge->solution_purge solution_dehalogenation Solution: - Use Pt-based or sulfided catalyst. - Add inhibitor (e.g., thiophene). - Lower temperature/pressure. dehalogenation->solution_dehalogenation solution_byproducts Solution: - Increase reaction time. - Increase H₂ pressure. other_byproducts->solution_byproducts solution_oily Solution: - Convert to a salt (e.g., sulfate or HCl). - Attempt trituration. oily_product->solution_oily solution_separation Solution: - Use different solvent system. - Add triethylamine to mobile phase. poor_separation->solution_separation

Caption: A troubleshooting guide for the synthesis of this compound.

Q1: My reaction is very slow or appears to be stalled. What are the common causes?

A: An incomplete or stalled reaction is often due to issues with the catalyst or the hydrogenation setup.

  • Catalyst Deactivation: The palladium or platinum catalyst can be poisoned by oxygen, sulfur compounds, or other impurities. Ensure your solvent and starting material are pure and that the system was thoroughly purged of air before introducing hydrogen. The catalyst may also be old or improperly stored; using fresh catalyst is recommended.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation system. If using a balloon, ensure it remains inflated. The reaction may require higher hydrogen pressure (e.g., 3-4 atm) to proceed efficiently.

  • Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Increase the stirring rate if the catalyst appears settled at the bottom of the flask.

Q2: I'm observing a significant amount of a byproduct with a mass of M-35.5. What is it and how can I prevent it?

A: This byproduct is almost certainly 3,4-diaminopyridine, resulting from hydrodehalogenation (the loss of the chlorine atom). This is a very common side reaction in the catalytic hydrogenation of chlorinated aromatic compounds.[3]

  • Catalyst Choice: Palladium on carbon (Pd/C) is known to be more prone to causing dehalogenation than platinum-based catalysts.[4] Consider switching to 5% Platinum on Carbon (Pt/C).

  • Specialized Catalysts: Using a deactivated or "poisoned" catalyst can greatly suppress dehalogenation. A 5% sulfided platinum on carbon catalyst is highly effective for this purpose.[2]

  • Additives: The addition of a small amount of a catalyst inhibitor like thiophene can selectively block the active sites responsible for dehalogenation.[2] Alternatively, conducting the reaction in an acidic medium like acetic acid can also reduce the loss of chlorine.[1]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can also decrease the rate of dehalogenation relative to nitro group reduction.

Q3: My final product is a dark oil and is difficult to purify. What are my options?

A: Diaminopyridines can be prone to air oxidation, leading to colored impurities. The product may also be difficult to crystallize.

  • Salt Formation: Convert the crude product into a hydrochloride or sulfate salt. These salts are often highly crystalline and can be easily purified by recrystallization. The free base can be regenerated by treatment with a mild base (e.g., sodium bicarbonate). Converting to the sulfate salt can be particularly effective for purification.[5]

  • Column Chromatography: If the product is an oil, purification by silica gel chromatography is a good option. A common eluent system is dichloromethane/methanol. Adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent the basic amine product from streaking on the acidic silica gel.

  • Activated Carbon: During recrystallization, adding a small amount of activated charcoal can help remove colored impurities.[6]

Q4: Can I use other reducing agents besides catalytic hydrogenation?

A: Yes, other methods can be used, which may be advantageous if certain functional groups are present or if high-pressure equipment is unavailable.

  • Iron in Acetic Acid: Reduction with iron powder in acetic acid is a classic and effective method for reducing nitro groups in the presence of sensitive functionalities.[6]

  • Tin(II) Chloride (SnCl₂): SnCl₂ in concentrated HCl is another mild reagent for this transformation. However, this method generates significant amounts of tin-based waste, which can be problematic for disposal. These methods are often highly chemoselective and less likely to cause dehalogenation compared to some catalytic hydrogenation systems.

References

Technical Support Center: Purification of Crude 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Chloropyridine-3,4-diamine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is highly colored (e.g., brown or dark red). What is the likely cause and how can I remove the color?

A1: The coloration of crude aromatic amines is often due to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. The amino groups on the pyridine ring are susceptible to air oxidation, which can form highly colored polymeric species.

Troubleshooting Steps:

  • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (typically 1-5% w/w). Heat the mixture for a short period, then perform a hot filtration to remove the carbon. This can effectively adsorb many colored impurities.

  • Column Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography over silica gel or alumina can separate the desired compound from colored impurities.

  • Reversed-Phase Chromatography: For stubborn color issues, reversed-phase flash chromatography can be an effective alternative to normal-phase chromatography.[1]

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A2: It is common for a single solvent not to meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). In such cases, a mixed solvent system is often effective.

Troubleshooting Steps:

  • Identify a "Good" and "Bad" Solvent: Find a solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). These two solvents must be miscible.

  • Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent. While keeping the solution hot, slowly add the "bad" solvent until the solution becomes slightly cloudy (the point of saturation). Then, allow the solution to cool slowly to induce crystallization. Common solvent pairs for aminopyridines include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[2]

Q3: During column chromatography, my product is showing significant peak tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like aminopyridines on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.[3]

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

  • Mobile Phase pH Adjustment: For HPLC applications, adjusting the mobile phase pH to around 2.5-3.0 can protonate residual silanol groups, minimizing their interaction with the basic analyte.[3]

Troubleshooting Guides

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

Possible CauseTroubleshooting StepExpected Outcome
Solution is too concentrated.Add a small amount of the hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, allow it to cool more slowly.Formation of crystals instead of oil.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gentle agitation can sometimes initiate crystallization.Gradual crystal growth.
Insoluble impurities are present.Perform a hot filtration of the solution before cooling to remove any insoluble material that might be acting as a nucleus for oil formation.A clear solution that yields crystals upon cooling.
Incorrect solvent system.Re-evaluate the solvent or solvent mixture. The boiling point of the solvent may be too high, or the compound's melting point may be lower than the boiling point of the solvent.Selection of a more appropriate solvent system that facilitates crystallization.
Problem 2: Low Recovery After Purification

Symptom: The amount of purified product obtained is significantly lower than expected.

Possible CauseTroubleshooting StepExpected Outcome
Recrystallization:
Product is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. If still problematic, a different solvent system with lower solubility at cold temperatures is needed.Increased yield of crystalline product.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.A more concentrated solution upon cooling, leading to higher recovery.
Column Chromatography:
Product is irreversibly adsorbed onto the column.For basic compounds on silica gel, this is a risk. Add a basic modifier to the eluent (e.g., 0.5% triethylamine) to reduce strong adsorption.Elution of the product from the column and improved recovery.
Incomplete elution.After the main product has eluted, flush the column with a more polar solvent system to ensure all of the product has been recovered.Collection of any remaining product from the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>98% (depending on crude purity)Simple, cost-effective, good for removing minor impurities.May not be effective for impurities with similar solubility; potential for low recovery.
Activated Carbon + Recrystallization>98%Excellent for color removal.Can lead to some product loss due to adsorption on the carbon.
Column Chromatography (Silica Gel)>99%High resolving power, can separate closely related impurities.More time-consuming and requires more solvent than recrystallization; potential for product loss on the column.
Column Chromatography (Alumina)>99%Good for basic compounds, avoids acidic conditions of silica gel.Can have lower loading capacity than silica.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely.

  • Heat the solution to just below the boiling point.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 50% ethyl acetate in hexane is a reasonable starting point. Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Details cluster_chromatography_steps Chromatography Details cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Dissolve Dissolve in Hot Solvent Recrystallization->Dissolve Pack_Column Pack Column Column_Chromatography->Pack_Column Hot_Filtration Hot Filtration (Optional, with Activated Carbon) Dissolve->Hot_Filtration Cool Slow Cooling Hot_Filtration->Cool Collect_Crystals Collect Crystals Cool->Collect_Crystals Pure_Product Pure this compound Collect_Crystals->Pure_Product Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Collect_Fractions->Pure_Product

Caption: Workflow for the purification of crude this compound.

References

Identification of side products in 5-Chloropyridine-3,4-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloropyridine-3,4-diamine. The information is designed to help identify and resolve common issues encountered during chemical reactions, particularly in the synthesis of fused heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile building block primarily used in cyclocondensation reactions to synthesize fused imidazole derivatives, such as imidazo[4,5-c]pyridines. These compounds are of significant interest in medicinal chemistry for the development of various therapeutic agents. The reaction typically involves condensation with aldehydes, carboxylic acids, or their derivatives.

Q2: What are the potential side products I should be aware of when using this compound in a cyclocondensation reaction with an aldehyde?

A2: Several side products can arise from the reaction of this compound with aldehydes. These can include:

  • Incompletely cyclized intermediates: Schiff base intermediates may be stable and fail to cyclize completely.

  • Over-oxidation or side reactions of the aldehyde: The aldehyde itself might undergo side reactions, especially under oxidative conditions, leading to impurities.

  • Dimerization or trimerization of the starting material or product: Under certain conditions, self-condensation of the diamine or the final product can occur.

  • Formation of alternative heterocyclic systems: Depending on the reaction conditions, alternative cyclization pathways may become accessible.

Q3: How can I minimize the formation of these side products?

A3: Optimizing reaction conditions is key to minimizing side products. Consider the following:

  • Stoichiometry: Use a precise stoichiometric ratio of reactants. An excess of either the diamine or the aldehyde can lead to side reactions.

  • Temperature and Reaction Time: Carefully control the temperature and monitor the reaction progress to avoid over-reaction or decomposition.

  • Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction pathway. Protic solvents, for instance, may help minimize the formation of certain byproducts in amidation reactions.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.Increased conversion of starting material to the desired product.
Suboptimal Catalyst If using a catalyst, ensure it is active and used in the correct amount. Consider screening different catalysts (e.g., acid or base catalysts) to find the most effective one for your specific substrate.Improved reaction rate and yield.
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent system or gentle heating.A homogeneous reaction mixture should lead to a more efficient reaction.
Product Degradation The desired product might be unstable under the reaction conditions. Try lowering the reaction temperature or using a milder catalyst.Minimized degradation and improved isolated yield.
Issue 2: Presence of Significant Amounts of an Unidentified Side Product
Potential Cause Troubleshooting Step Identification and Resolution
Dimerization Characterize the side product using mass spectrometry and NMR. Dimeric structures will have a mass corresponding to approximately twice that of the expected product minus the elements of water or other small molecules. To mitigate, try using more dilute reaction conditions or adding the aldehyde slowly to the diamine solution.Identification of the dimer and reduction of its formation in subsequent reactions.
Incomplete Cyclization The side product may be a stable Schiff base intermediate. This can be confirmed by spectroscopic analysis (e.g., presence of an imine signal in the IR or NMR spectrum). To promote cyclization, a stronger acid or base catalyst, or higher temperatures may be required.Conversion of the intermediate to the desired cyclized product.
Alternative Cyclization The reaction may be proceeding through an unexpected pathway. A thorough structural elucidation of the side product is necessary. Modifying the electronic nature of the reactants or changing the catalyst might favor the desired reaction pathway.Understanding the alternative reaction pathway and adjusting conditions to favor the intended product.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-6-chloro-3H-imidazo[4,5-c]pyridines

This protocol describes a general procedure for the oxidative cyclocondensation of this compound with an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (1.0 - 1.2 equivalents)

  • Oxidizing agent (e.g., nitrobenzene, air, or a specific chemical oxidant)

  • Solvent (e.g., ethanol, acetic acid, or DMF)

  • Acid or base catalyst (optional, depending on the substrate)

Procedure:

  • To a solution of this compound in the chosen solvent, add the substituted aldehyde.

  • If required, add the catalyst to the reaction mixture.

  • Introduce the oxidizing agent. If using air, the reaction can be stirred open to the atmosphere or air can be bubbled through the solution.

  • Heat the reaction mixture to the desired temperature (typically ranging from refluxing ethanol to higher temperatures in DMF or acetic acid) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford the pure 2-substituted-6-chloro-3H-imidazo[4,5-c]pyridine.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound in solvent B Add Aldehyde (1.0-1.2 eq) A->B C Add Catalyst (optional) B->C D Introduce Oxidizing Agent (e.g., Air) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Isolate Crude Product (Filtration/Evaporation) G->H I Purify (Chromatography/Recrystallization) H->I J Characterize Product I->J

Caption: A general experimental workflow for the synthesis of imidazo[4,5-c]pyridines.

Signaling_Pathway Reactants This compound + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Oxidation Oxidation Intermediate->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Product Imidazo[4,5-c]pyridine Product Cyclization->Product

Caption: The desired reaction pathway for imidazo[4,5-c]pyridine synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Identify_Side_Product Identify major side product (MS, NMR) Check_Completion->Identify_Side_Product Yes Optimize_Conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature - Change catalyst Check_Completion->Optimize_Conditions No Dimer Side product is a dimer? Identify_Side_Product->Dimer Incomplete_Cyclization Side product is an intermediate? Dimer->Incomplete_Cyclization No Dilute_Reaction Use more dilute conditions or slow addition of aldehyde Dimer->Dilute_Reaction Yes Promote_Cyclization Use stronger catalyst or higher temperature Incomplete_Cyclization->Promote_Cyclization Yes End Improved Yield/ Purity Optimize_Conditions->End Dilute_Reaction->End Promote_Cyclization->End

Caption: A troubleshooting guide for common issues in this compound reactions.

Technical Support Center: 5-Chloropyridine-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Chloropyridine-3,4-diamine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Nitration: An appropriate aminopyridine precursor, such as 2-amino-5-chloropyridine or 4-amino-2-chloropyridine, is nitrated to introduce a nitro group onto the pyridine ring, forming a nitro-aminopyridine intermediate.

  • Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the desired this compound.

Q2: What are the critical factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: The purity of the initial aminopyridine precursor is crucial, as impurities can lead to side reactions and complicate purification.

  • Nitration Conditions: The choice of nitrating agent, reaction temperature, and reaction time must be carefully controlled to prevent over-nitration and the formation of undesired isomers.

  • Reduction Conditions: The selection of the reducing agent and catalyst is critical to ensure complete conversion of the nitro group without affecting other functional groups on the molecule.

  • Purification Methods: The choice of recrystallization solvent or chromatography conditions is vital for isolating the final product with high purity.

Q3: How can I minimize the formation of di-nitro byproducts during the nitration step?

A3: To minimize di-nitration, consider the following:

  • Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to the aminopyridine substrate.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) to reduce the reaction rate and improve selectivity.

  • Slow Addition: Add the nitrating agent slowly to the reaction mixture to maintain a low concentration of the nitrating species and control the exotherm.

Q4: What are the common challenges during the reduction of the nitro-aminopyridine intermediate?

A4: Common challenges include incomplete reduction, leading to the presence of nitroso or hydroxylamine intermediates, and potential side reactions such as dehalogenation (loss of the chlorine atom). Careful selection of the reducing agent and catalyst, along with optimization of reaction conditions, can mitigate these issues.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in nitration step Incomplete reactionMonitor the reaction by TLC. Consider extending the reaction time or slightly increasing the temperature, but be cautious of over-nitration.
Over-nitration leading to byproductsUse a milder nitrating agent, lower the reaction temperature, and ensure slow, controlled addition of the nitrating agent.
Poor work-up procedureEnsure proper pH adjustment during work-up to completely precipitate the product. Use an appropriate solvent for extraction to minimize product loss.
Low yield in reduction step Incomplete reductionEnsure the catalyst is active and use a sufficient amount. Monitor the reaction by TLC until the starting material is fully consumed. Consider increasing hydrogen pressure if applicable.
Catalyst poisoningEnsure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Product loss during work-upOptimize the extraction and isolation procedure. The product may have some solubility in the aqueous phase.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of di-nitro compounds Harsh nitration conditionsLower the reaction temperature, use a less concentrated nitrating agent, and control the addition rate.
Presence of starting material Incomplete reaction in either stepMonitor reactions closely by TLC and ensure they go to completion.
Presence of nitroso or hydroxylamine intermediates Incomplete reductionIncrease the amount of reducing agent or catalyst, or extend the reaction time.
Presence of dehalogenated byproduct Over-reduction or inappropriate catalystUse a milder reducing agent or a more selective catalyst. For catalytic hydrogenation, consider using a catalyst less prone to causing dehalogenation.
Discolored product Presence of colored impurities from side reactionsPurify the product by recrystallization with an appropriate solvent system, potentially with the addition of activated carbon. Column chromatography can also be effective.

Experimental Protocols

A plausible synthetic route to a key precursor, 2-chloro-5-nitropyridin-4-amine, is outlined below. The subsequent reduction of this intermediate would yield this compound.

Synthesis of 2-Chloro-5-nitropyridin-4-amine

Materials:

  • 2-Chloro-4-nitroaminopyridine

  • Concentrated sulfuric acid

  • Crushed ice

  • Concentrated ammonium hydroxide

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Carefully dissolve 2-Chloro-4-nitroaminopyridine (10.0 g) in concentrated sulfuric acid (100 mL) at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 1 hour.

  • Cool the reaction solution to room temperature and slowly pour it into crushed ice (250 g).

  • Under an ice bath, adjust the pH of the mixture to 3 with concentrated ammonium hydroxide, ensuring the temperature remains below 20 °C.

  • A yellow solid will precipitate. Separate the solid by filtration.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, concentrate under reduced pressure, and combine the residue with the previously collected solid.

  • Purify the crude product by silica gel column chromatography using a gradient eluent of hexane:EtOAc (starting from 4:1) to pure EtOAc.[1]

This procedure can yield both 4-amino-2-chloro-3-nitropyridine and the desired 4-amino-2-chloro-5-nitropyridine.[1]

Data Presentation

Comparison of Nitration Conditions for 2-Aminopyridine Derivatives
Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-AminopyridineMixed Acid-----[2]
2-Amino-5-chloropyridineHNO₃H₂SO₄55167-[3]
Comparison of Reduction Methods for Nitro-pyridines
Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-3-nitropyridineReduced Iron/HClEthanol/WaterReflux1-[4]
2-Chloro-4-nitro-pyridine-N-oxide----69 (overall)[2]

Note: Specific yield and purity data for the direct synthesis of this compound is limited in publicly available literature. The data presented is for analogous compounds and serves as a general guideline.

Visualizations

Synthesis Pathway for this compound

G start 4-Amino-2-chloropyridine intermediate 2-Chloro-5-nitropyridin-4-amine start->intermediate Nitration (e.g., H₂SO₄/HNO₃) product This compound intermediate->product Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material: 4-Amino-2-chloropyridine nitration Nitration Reaction start->nitration reduction Reduction Reaction nitration->reduction crude Crude Product reduction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for synthesis and purification.

Logical Troubleshooting Flow for Low Yield

G cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_workup Work-up/Purification Issues start Low Yield Observed check_nitration Analyze Nitration Step start->check_nitration check_reduction Analyze Reduction Step start->check_reduction check_workup Review Work-up & Purification start->check_workup incomplete_nitration Incomplete Reaction? check_nitration->incomplete_nitration incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction product_loss Product Loss during Extraction/Purification? check_workup->product_loss over_nitration Over-nitration? incomplete_nitration->over_nitration No optimize_nitration Optimize Nitration: - Adjust time/temp - Use milder reagents incomplete_nitration->optimize_nitration Yes over_nitration->optimize_nitration Yes catalyst_issue Catalyst Inactive? incomplete_reduction->catalyst_issue No optimize_reduction Optimize Reduction: - Increase catalyst/reagent - Check catalyst quality incomplete_reduction->optimize_reduction Yes catalyst_issue->optimize_reduction Yes optimize_purification Optimize Purification: - Change recrystallization solvent - Adjust chromatography conditions product_loss->optimize_purification Yes

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Synthesis of Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chloropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare chloropyridine derivatives?

A1: Chloropyridine derivatives can be synthesized through several common pathways, with the choice of method often depending on the desired isomer and available starting materials. Key methods include:

  • From Pyridine: Direct chlorination of pyridine, often in the gas phase at high temperatures, can yield a mixture of chloropyridines.[1][2]

  • From Pyridine-N-oxides: This is a versatile method where pyridine is first oxidized to the corresponding N-oxide. The N-oxide is more reactive towards electrophiles and can be chlorinated with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to yield 2- and 4-chloropyridines.[3][4] The N-oxide group can then be removed by reduction.

  • From Aminopyridines (Sandmeyer Reaction): Aminopyridines can be converted to their corresponding diazonium salts, which are then reacted with a chloride source, typically in the presence of a copper(I) catalyst, to produce chloropyridines.[5][6] This method is particularly useful for introducing chlorine at specific positions.

  • From Hydroxypyridines: Hydroxypyridines (or their pyridone tautomers) can be converted to chloropyridines using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7]

Q2: How can I improve the regioselectivity of chlorination on the pyridine ring?

A2: Achieving high regioselectivity is a common challenge. Several strategies can be employed:

  • Use of Pyridine-N-oxide: As mentioned, activating the pyridine ring via N-oxidation directs chlorination primarily to the 2- and 4-positions.[8]

  • Directed Ortho-metalation (DoM): The presence of a directing group on the pyridine ring can facilitate metalation (e.g., lithiation) at an adjacent position, followed by quenching with a chlorine-containing electrophile.[9]

  • Steric Hindrance: The steric bulk of substituents on the pyridine ring can influence the position of chlorination by hindering approach to certain sites.

  • Catalyst and Ligand Control in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions of dichloropyridines, the choice of ligand can invert the conventional site selectivity.[10]

Q3: What are the common side reactions to be aware of during chloropyridine synthesis?

A3: Side reactions can significantly impact yield and purity. Common side reactions include:

  • Over-chlorination: In direct chlorination of pyridine, it can be challenging to control the reaction to obtain mono-chlorinated products, often leading to di- and tri-chlorinated pyridines.

  • Formation of Hydroxypyridines: In the Sandmeyer reaction, the diazonium salt can react with water to form hydroxypyridines, especially at elevated temperatures.[11][12]

  • Tar Formation: High reaction temperatures, particularly in direct chlorination, can lead to the formation of tar-like byproducts.[13]

  • Azo Coupling: In diazotization reactions, the diazonium salt can couple with unreacted amine to form colored azo compounds.[14]

Troubleshooting Guides

Issue 1: Low Yield

Q: My reaction is resulting in a low yield of the desired chloropyridine derivative. What are the potential causes and how can I troubleshoot this?

A: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_start cluster_diagnosis cluster_solutions start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_side_reactions Analyze for Side Products (TLC, GC-MS, NMR) start->check_side_reactions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time optimize_stoichiometry Vary Stoichiometry check_conditions->optimize_stoichiometry change_catalyst Change Catalyst/Solvent check_conditions->change_catalyst purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents modify_workup Modify Workup/Purification check_side_reactions->modify_workup RegioselectivityFactors main Regioselectivity in Chloropyridine Synthesis substituents Substituent Effects Electronic Effects (Activating/Deactivating) Steric Hindrance main->substituents Governed by reaction_type Reaction Type Electrophilic Substitution Nucleophilic Substitution Radical Substitution main->reaction_type Depends on conditions Reaction Conditions Temperature Solvent Polarity Catalyst/Ligand Choice main->conditions Influenced by directing_groups Directing Groups N-Oxide Ortho-directing groups for metalation main->directing_groups Controlled by ExperimentalWorkflow start Start reactants 1. Combine Pyridine-N-oxide, Solvent (e.g., CH₂Cl₂), and Triethylamine start->reactants cool 2. Cool the mixture (e.g., 0-5 °C) reactants->cool add_reagent 3. Add Chlorinating Agent (e.g., Oxalyl Chloride) dropwise cool->add_reagent react 4. Stir at controlled temperature (e.g., 5 °C for 1.5 h) add_reagent->react workup 5. Work-up: - Quench reaction - Phase separation - Wash organic layer react->workup dry_concentrate 6. Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo workup->dry_concentrate purify 7. Purify crude product (Distillation, Chromatography, or Recrystallization) dry_concentrate->purify product Pure 2-Chloropyridine purify->product

References

Stability and storage conditions for 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the stability and storage of 5-Chloropyridine-3,4-diamine, addressing common questions and troubleshooting issues that researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to limited specific stability data for this compound, we recommend adhering to the storage conditions for structurally similar compounds. The primary recommendation is to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] For enhanced stability, particularly for long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2] It is also crucial to protect the compound from light.[2]

Q2: What materials are incompatible with this compound?

You should avoid storing this compound with strong oxidizing agents and strong acids.[1]

Q3: What is the expected shelf-life of this compound?

The shelf-life of this compound is not definitively established. However, based on data for 3,4-diaminopyridine capsules, which were stable for at least 6 months at room temperature or under refrigeration, a similar stability profile can be anticipated under optimal storage conditions.[5] For critical applications, it is recommended to perform periodic purity checks.

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not documented, studies on the related compound 3,4-diaminopyridine have shown that it can degrade under oxidative stress. The primary degradation products identified were 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[6] It is plausible that this compound could undergo similar oxidative degradation.

Troubleshooting Guide

Issue 1: I observe a change in the physical appearance (color, texture) of my stored this compound.

  • Possible Cause: This could indicate degradation of the compound. Exposure to light, air (oxidation), or moisture can lead to changes in its physical properties.

  • Solution:

    • Immediately transfer the compound to a fresh, dry, amber-colored vial and flush with an inert gas like nitrogen or argon before sealing.

    • Store the vial in a desiccator in a refrigerator (2-8°C).

    • Before use in a sensitive experiment, it is highly recommended to re-characterize the material using analytical techniques such as HPLC to assess purity, and NMR or Mass Spectrometry to confirm its identity.

Issue 2: My experimental results are inconsistent when using an older batch of this compound.

  • Possible Cause: The compound may have degraded over time, leading to a lower effective concentration of the active substance and the presence of impurities that could interfere with your experiment.

  • Solution:

    • Qualify the old batch by comparing its analytical profile (e.g., HPLC purity) against a new, unopened batch.

    • If degradation is confirmed, procure a fresh supply of the compound for your experiments.

    • To avoid this in the future, implement a "first-in, first-out" inventory system and consider aliquoting the compound upon receipt to minimize repeated exposure of the entire stock to ambient conditions.

Issue 3: The compound is not dissolving as expected.

  • Possible Cause: While solubility issues are not directly linked to stability, improper storage could lead to the formation of less soluble degradation products.

  • Solution:

    • Verify the recommended solvent for your desired concentration.

    • If using an appropriate solvent, gently warm the solution and sonicate to aid dissolution.

    • If solubility remains an issue, this could be an indicator of impurities. Analyze the purity of the compound as described in the previous troubleshooting points.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Related Compounds

ParameterRecommended ConditionRationale & References
Temperature 2-8°C (Refrigerated)Recommended for long-term stability of similar compounds.[2] Ambient temperature may be suitable for short-term storage.[5][7]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation.[8]
Container Tightly Closed ContainerTo prevent moisture absorption and contamination.[1][3][4][9]
Light Protect from LightTo prevent photodegradation.[2]
Incompatibilities Strong Oxidizing Agents, Strong AcidsTo prevent chemical reactions.[1]

Experimental Protocols

Protocol: General Workflow for Assessing Compound Stability

This protocol outlines a general approach to conducting a stability study on a chemical compound like this compound.

  • Initial Characterization:

    • Obtain a fresh batch of the compound.

    • Perform baseline analytical testing to confirm identity and purity. Recommended techniques include:

      • High-Performance Liquid Chromatography (HPLC) for purity assessment.

      • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

      • Mass Spectrometry (MS) to confirm molecular weight.

      • Visual inspection for appearance.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple vials for each storage condition to be tested.

    • Store the vials under various conditions, for example:

      • Recommended: 2-8°C, protected from light, under inert gas.

      • Ambient: Room temperature (e.g., 20-25°C), protected from light.

      • Accelerated: Elevated temperature (e.g., 40°C), protected from light.

      • Photostability: In a photostability chamber according to ICH guidelines.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

    • Repeat the analytical tests performed during the initial characterization.

  • Data Analysis:

    • Compare the results from each time point to the baseline data.

    • A significant change in purity (e.g., a decrease of >2%) or the appearance of new peaks in the chromatogram indicates degradation.

    • Identify any major degradation products if possible using techniques like LC-MS.

Mandatory Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Storage Conditions cluster_2 Phase 3: Analysis & Conclusion start Obtain Fresh Compound initial_analysis Baseline Analysis (HPLC, NMR, MS) start->initial_analysis aliquot Aliquot into Vials initial_analysis->aliquot storage_rec Recommended (2-8°C, Inert Gas, Dark) aliquot->storage_rec storage_amb Ambient (20-25°C, Dark) aliquot->storage_amb storage_acc Accelerated (40°C, Dark) aliquot->storage_acc timepoint_analysis Time-Point Analysis (e.g., 1, 3, 6 months) storage_rec->timepoint_analysis storage_amb->timepoint_analysis storage_acc->timepoint_analysis data_comparison Compare to Baseline timepoint_analysis->data_comparison stability_assessment Assess Stability Profile data_comparison->stability_assessment

Caption: Workflow for a chemical stability study.

Troubleshooting_Tree issue Inconsistent Experimental Results check_purity Analyze Purity (e.g., HPLC) issue->check_purity is_pure Purity > 98%? check_purity->is_pure check_procedure Review Experimental Protocol is_pure->check_procedure Yes degraded Compound Degraded is_pure->degraded No procure_new Procure Fresh Compound & Re-run degraded->procure_new

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: N-arylation of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the N-arylation of 5-Chloropyridine-3,4-diamine, a common reaction in the synthesis of complex molecules. The following sections are designed to address specific experimental challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-arylation of this compound?

The primary challenges in the N-arylation of this substrate stem from its unique structure, featuring two adjacent amino groups and a chlorine substituent. Key issues include:

  • Low reactivity of the chloro-substituent: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed aminations.

  • Regioselectivity: Controlling whether mono- or di-arylation occurs, and at which amino group (N3 or N4), is a significant hurdle.

  • Side reactions: Hydrodehalogenation (replacement of the chloro group with hydrogen) is a common side reaction.

  • Catalyst inhibition: The diamine substrate itself can sometimes act as a chelating ligand for the palladium catalyst, leading to deactivation.

Q2: Which catalytic system is a good starting point for this reaction?

For the N-arylation of chloropyridines, a robust catalytic system is essential. A common starting point involves a palladium(II) precatalyst, such as Pd(OAc)₂, or a more advanced palladacycle precatalyst, paired with a sterically hindered and electron-rich phosphine ligand.[1] Ligands like RuPhos, BrettPhos, or DavePhos are often effective for activating C-Cl bonds.[1]

Q3: What is the role of the base in this reaction, and which one should I choose?

A strong, non-nucleophilic base is crucial for the deprotonation of the amine to form the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures or a more active catalyst system.[1]

Troubleshooting Guide

Problem 1: Low to No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium source is of high quality and has been stored properly. Consider using a pre-formed palladium(0) source or a palladacycle precatalyst for more reliable activation.[1]
Ineffective Ligand For chloropyridine substrates, standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) to facilitate the challenging oxidative addition of the C-Cl bond.[1]
Insufficient Temperature N-arylation of aryl chlorides typically requires elevated temperatures, often in the range of 80-110 °C, to drive the reaction to completion.[1]
Oxygen Contamination The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[1]
Problem 2: Poor Regioselectivity (Mixture of Mono- and Di-arylated Products)
Possible Cause Suggested Solution
Stoichiometry of Reactants To favor mono-arylation, use a slight excess of the this compound relative to the aryl halide. Conversely, to favor di-arylation, use an excess of the aryl halide and base.
Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures may favor the formation of the mono-arylated product.
Steric Hindrance Using a bulky aryl halide can sterically hinder the second arylation step, thus favoring the mono-arylated product.
Problem 3: Significant Hydrodehalogenation Side Product
Possible Cause Suggested Solution
Presence of Water Ensure all reagents, solvents, and glassware are scrupulously dry. Traces of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.
Slow Reductive Elimination If the desired C-N bond formation is slow, competing side reactions like hydrodehalogenation can become more prominent.[1] Consider changing the ligand to one that is known to accelerate reductive elimination.
Base Purity Use a high-purity, anhydrous base. Some sources of NaOtBu may contain impurities that can contribute to this side reaction.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-N-Arylation
ParameterCondition ACondition BCondition C
Palladium Source Pd₂(dba)₃Pd(OAc)₂G3-Palladacycle
Ligand XPhosRuPhosBrettPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxanet-BuOH
Temperature (°C) 10011090
Typical Yield (%) Moderate to HighModerateHigh

Note: This table represents typical conditions for Buchwald-Hartwig aminations and should be used as a starting point for optimization for this compound.

Experimental Protocols

General Protocol for the N-arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the this compound, the aryl halide, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

general_reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products pyridine This compound product N-Aryl-5-chloropyridine-3,4-diamine pyridine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst ligand Ligand base Base solvent Solvent, Heat

Caption: General reaction scheme for the N-arylation.

troubleshooting_workflow start Low or No Product Formation check_catalyst Check Catalyst System (Pd Source & Ligand) start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Atmosphere, Solvent) start->check_conditions check_base Evaluate Base (Strength & Purity) start->check_base inactive_catalyst Inactive Pd Source or Ineffective Ligand? check_catalyst->inactive_catalyst temp_too_low Temperature Too Low or Oxygen Present? check_conditions->temp_too_low base_issue Base is Weak, Wet, or Impure? check_base->base_issue solution_catalyst Use Active Precatalyst & Bulky, Electron-Rich Ligand inactive_catalyst->solution_catalyst Yes solution_conditions Increase Temperature & Ensure Inert Atmosphere temp_too_low->solution_conditions Yes solution_base Use Strong, Anhydrous Base (e.g., high-purity NaOtBu) base_issue->solution_base Yes

Caption: Troubleshooting workflow for low product yield.

References

Catalyst selection for efficient synthesis of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 5-Chloropyridine-3,4-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection to address common challenges encountered during this synthesis.

Troubleshooting Guide and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is showing low or no conversion of the starting material, 5-chloro-3-nitro-4-aminopyridine. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Catalyst Activity: The catalyst, typically Palladium on carbon (Pd/C), may be old or deactivated. It is recommended to use a fresh batch of catalyst for each reaction. The catalyst loading might also be insufficient. A typical starting point is 5-10 mol% of Pd/C.

  • Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to poor conversion. Ensure your reaction vessel is properly sealed and pressurized. Most reductions of this type proceed well at atmospheric pressure using a hydrogen balloon, but for stubborn reactions, increasing the pressure to 2-5 bar may be beneficial.[1]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate.

  • Solvent Choice: The choice of solvent is critical. Methanol and ethanol are commonly used for catalytic hydrogenations. Ensure the solvent is of appropriate purity and is degassed to remove any dissolved oxygen that could poison the catalyst.

Q2: I am observing the formation of byproducts, particularly a dechlorinated product (pyridine-3,4-diamine). How can I minimize or prevent this side reaction?

A2: Dechlorination is a common side reaction during the catalytic hydrogenation of chlorinated aromatic compounds.[2]

  • Catalyst Selection: Standard Pd/C is known to promote dehalogenation. To circumvent this, consider using alternative catalysts:

    • Raney Nickel: This catalyst is often used for substrates where dehalogenation is a concern.[3]

    • Sulfided Platinum on Carbon (Pt/C): Deactivated catalysts, such as sulfided Pt/C, are designed to reduce the likelihood of dehalogenation.[2]

  • Reaction Additives/Inhibitors: The addition of a catalyst poison or inhibitor can selectively suppress the dehalogenation reaction. Thiophene is a known inhibitor for this purpose when hydrogenating molten chlorinated nitro compounds.[2] For reactions in solution, careful addition of a base like triethanolamine has been shown to improve product quality in some hydrogenations.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider other reduction methods that are less prone to causing dehalogenation:

    • Tin(II) Chloride (SnCl₂): This provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[3]

    • Iron (Fe) in Acidic Media: Using iron powder in acetic acid or with ammonium chloride is a classic and often effective method for nitro group reduction without affecting aryl chlorides.

Q3: The final product is difficult to purify, and I suspect the presence of partially reduced intermediates like hydroxylamines or azo compounds. How can I ensure the complete reduction to the diamine?

A3: The formation of intermediates such as hydroxylamines, and their subsequent condensation to form azo or azoxy compounds, can occur if the reduction is not driven to completion.

  • Reaction Monitoring: It is crucial to monitor the reaction until the starting material and any intermediates are fully consumed.

  • Catalyst and Hydrogen Source: Ensure an adequate amount of catalyst and a continuous supply of the hydrogen source (e.g., hydrogen gas, formic acid, hydrazine) are present throughout the reaction.

  • Addition of Vanadium Compounds: In some industrial processes for catalytic hydrogenation, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to a cleaner product profile.[4]

Catalyst Performance Data

The selection of an appropriate catalyst and reaction conditions is paramount for the successful synthesis of this compound. The table below summarizes quantitative data for various catalytic systems used in the reduction of related nitro compounds.

CatalystReductantSubstrateSolventTemp (°C)Time (h)Yield (%)Notes
10% Pd/CH₂ (1 atm)3-Nitropyridin-4-amineMethanol/THF102497A close analogue to the target precursor.[5]
Pd/CTriethylsilaneAromatic Nitro CompoundsNot specifiedNot specifiedNot specifiedHighGeneral method, good functional group tolerance.[1]
Raney NiH₂Aromatic Nitro CompoundsNot specifiedNot specifiedNot specifiedEffectiveUsed to avoid dehalogenation of aryl halides.[3]
Fe PowderAcetic AcidAromatic Nitro CompoundsAcetic AcidNot specifiedNot specifiedGoodMild conditions, tolerates other reducible groups.[3]
SnCl₂-Aromatic Nitro CompoundsNot specifiedNot specifiedNot specifiedGoodMild conditions, chemoselective.[3]
Sulfided Pt/CH₂Molten Chlorinated Nitro CompoundsNoneNot specifiedNot specifiedHighDeactivated catalyst to prevent dechlorination.[2]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of this compound from 5-chloro-3-nitro-4-aminopyridine via catalytic hydrogenation, with considerations to minimize dehalogenation.

Materials:

  • 5-chloro-3-nitro-4-aminopyridine

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Methanol (reagent grade)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Hydrogen (H₂) gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add 5-chloro-3-nitro-4-aminopyridine (1 equivalent).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (5-10 mol%) or a similar quantity of Raney Nickel.

  • Solvent Addition: Add methanol to the flask to create a slurry. The concentration should be sufficient to ensure good mixing.

  • Inerting the Atmosphere: Seal the reaction vessel and purge the system with an inert gas (N₂ or Ar) several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel. This can be done by connecting a balloon filled with hydrogen or by pressurizing the vessel to the desired pressure (typically 1-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion No good_conversion Conversion is Good check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot: - Check Catalyst Activity - Increase H₂ Pressure - Increase Reaction Time/Temp low_conversion->troubleshoot_conversion troubleshoot_conversion->start Re-run check_purity Check Purity by TLC/LC-MS good_conversion->check_purity dechlorination Issue: Dechlorination Observed check_purity->dechlorination Dechlorination other_impurities Issue: Other Impurities (e.g., Hydroxylamine) check_purity->other_impurities Other Impurities pure_product Product is Pure check_purity->pure_product Pure troubleshoot_dechlorination Troubleshoot: - Switch to Raney Ni or Sulfided Pt/C - Add Dehalogenation Inhibitor - Use Alternative Reducing Agent (Fe, SnCl₂) dechlorination->troubleshoot_dechlorination troubleshoot_dechlorination->start Re-run troubleshoot_impurities Troubleshoot: - Ensure Complete Reaction - Check Reagent Purity - Consider Additives (e.g., Vanadium compounds) other_impurities->troubleshoot_impurities troubleshoot_impurities->start Re-run end Successful Synthesis pure_product->end

References

Technical Support Center: Work-up Procedures for Reactions Involving 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloropyridine-3,4-diamine. The following information addresses common issues encountered during the work-up and purification of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the common impurities?

This compound is commonly synthesized from 2-amino-5-chloropyridine. The synthesis involves a two-step process: nitration to form 2-amino-5-chloro-3-nitropyridine, followed by reduction of the nitro group.[1]

Common impurities may include:

  • Unreacted 2-amino-5-chloropyridine: The starting material from the nitration step.

  • 2-amino-5-chloro-3-nitropyridine: The intermediate from the nitration step, indicating incomplete reduction.

  • Over-chlorinated species: Such as 2-amino-3,5-dichloropyridine, which can form during the synthesis of the precursor.[2]

  • Catalyst residues: If catalytic hydrogenation is used for the reduction (e.g., Pd/C).[1]

Q2: What are the general work-up procedures for reactions where this compound is a reactant?

A general workflow for reactions involving this compound, particularly in cyclocondensation reactions to form imidazopyridines or benzimidazoles, often involves the following steps:

  • Reaction Quenching: The reaction is typically cooled to room temperature and may be quenched by the addition of water or an aqueous solution to precipitate the product or to facilitate extraction.

  • Product Isolation: The solid product can be collected by filtration and washed with a suitable solvent to remove residual reagents and byproducts.

  • Extraction: If the product is soluble in an organic solvent, the reaction mixture is diluted with water and extracted with a solvent like ethyl acetate or dichloromethane. The organic layers are then combined.

  • Washing: The combined organic extracts are washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the work-up.
Product is partially soluble in the aqueous phase during extraction.Perform multiple extractions with the organic solvent to maximize recovery. If the product has basic nitrogen atoms, adjusting the pH of the aqueous layer can sometimes suppress its solubility in water.
Degradation of the product during work-up.Avoid strongly acidic or basic conditions during the work-up if the product is sensitive. Perform the work-up at a lower temperature.
Difficulty in Removing Unreacted this compound The starting material and product have similar polarities.Optimize the column chromatography conditions. A different solvent system or a gradient elution might be necessary for better separation. Recrystallization from a carefully selected solvent system can also be effective.
Presence of a Dark, Tarry Residue After Solvent Removal Formation of polymeric byproducts or degradation of starting materials/products.This can occur if the reaction is overheated or run for too long. Ensure proper temperature control. The tarry material can sometimes be removed by trituration with a non-polar solvent like hexanes or ether before further purification.
Product Contaminated with Catalyst Residues (e.g., Palladium) Incomplete removal of the catalyst after hydrogenation.Ensure thorough filtration after the reaction, possibly through a pad of Celite®. Some palladium residues might be removed during silica gel chromatography.
Formation of Unexpected Side Products in Cyclocondensation Reactions The reaction conditions may favor alternative cyclization pathways or side reactions.Depending on the reactants (e.g., aldehydes, diketones), different regioisomers or unexpected heterocyclic systems can form.[3] Careful control of reaction temperature and pH is crucial. The choice of catalyst can also influence the reaction outcome.

Data on Yields and Purity

The following table summarizes representative yields and purity data for the synthesis of precursors and related diamino compounds, which can serve as a benchmark for laboratory work.

Compound Reaction Type Yield Purity Reference
2-amino-5-chloropyridineChlorination of 2-aminopyridine97.2%99.0%[4]
2-amino-5-chloropyridineChlorination of 2-aminopyridine86.8%98.7%[2]
2,3-diaminopyridineFrom 2,3-diamino-5-bromopyridine56%99.5%DE102009022830A1
2,6-diaminopyridineFrom 2-amino-6-chloropyridine69%>99%WO2009018504A1

Experimental Protocols

Protocol 1: General Work-up for a Cyclocondensation Reaction

This protocol describes a general work-up procedure for the synthesis of an imidazopyridine derivative from this compound and an aldehyde.

  • Cooling and Precipitation: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a solid has precipitated, proceed to filtration. If not, slowly add ice-cold water to the reaction mixture with stirring to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake sequentially with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.

  • Drying: Dry the collected solid under vacuum to a constant weight.

  • Purity Assessment: Check the purity of the crude product by TLC, LC-MS, or ¹H NMR.

  • Recrystallization (if necessary): If the purity is not satisfactory, recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents). Dissolve the solid in a minimal amount of the hot solvent, and allow it to cool slowly to form crystals. Collect the purified crystals by filtration.

Protocol 2: Work-up by Extraction

This protocol is suitable when the product is soluble in an organic solvent and does not readily precipitate from the reaction mixture.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent (e.g., DMF or DMSO), remove the solvent under reduced pressure.

  • Partitioning: To the residue, add water and a suitable organic solvent for extraction (e.g., ethyl acetate). Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash them with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Column Chromatography (if necessary): Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to experiments involving this compound.

G cluster_synthesis Synthesis of this compound A 2-amino-5-chloropyridine B Nitration (HNO₃/H₂SO₄) A->B C 2-amino-5-chloro-3-nitropyridine B->C D Reduction (e.g., H₂/Pd-C or Na₂S₂O₄) C->D E This compound D->E

Caption: Synthetic pathway to this compound.

G cluster_workflow General Work-up Workflow Start Reaction Mixture Quench Quench Reaction (e.g., with water) Start->Quench Decision Product Precipitates? Quench->Decision Filter Filter and Wash Solid Decision->Filter Yes Extract Extract with Organic Solvent Decision->Extract No Purify Purify Crude Product (Recrystallization or Chromatography) Filter->Purify Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Dry->Purify End Pure Product Purify->End

Caption: Decision workflow for reaction work-up.

G cluster_troubleshooting Troubleshooting Logic ImpureProduct Impure Product Identify Identify Impurity (TLC, LC-MS, NMR) ImpureProduct->Identify UnreactedSM Unreacted Starting Material Identify->UnreactedSM SideProduct Side Product Identify->SideProduct OptimizeChromo Optimize Chromatography UnreactedSM->OptimizeChromo Recrystallize Recrystallize UnreactedSM->Recrystallize RevisitConditions Re-evaluate Reaction Conditions SideProduct->RevisitConditions

Caption: Troubleshooting logic for product purification.

References

Technical Support Center: Purification of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 5-Chloropyridine-3,4-diamine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Based on its common synthesis route, which involves the nitration of 2-amino-5-chloropyridine followed by reduction, the most likely impurities are:

  • Unreacted starting material: 2-amino-5-chloropyridine

  • Incomplete reduction intermediate: 2-amino-5-chloro-3-nitropyridine

  • Over-chlorinated byproducts: Such as 2-amino-3,5-dichloropyridine, which may arise during the synthesis of the starting material.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound and related aminopyridines are:

  • Recrystallization: Effective for removing small amounts of impurities from a solid sample.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for separating the basic diamine from neutral or acidic impurities.

Q3: My this compound sample is difficult to recrystallize. What solvents should I try?

A3: Pyridine-containing compounds can be challenging to recrystallize. A systematic approach to solvent screening is recommended. Good starting points for this compound, based on protocols for similar compounds, include:

  • Water

  • Ethanol/water mixtures

  • Toluene

  • Ethyl acetate/hexane mixtures

The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature or below.

Q4: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

Q5: How can I confirm the purity of my this compound sample after purification?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your sample.[2][3][4][5] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a suitable buffer (e.g., ammonium acetate or a small amount of acid like trifluoroacetic acid) is a good starting point.[3] Purity can be assessed by the relative peak area of your compound compared to any impurity peaks.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to fully dissolve the sample.
Oily product instead of crystals The compound may have a low melting point or significant impurities are present that are depressing the melting point.Try recrystallizing from a different solvent system. If impurities are high, consider a preliminary purification by column chromatography.
Compound will not elute from the silica gel column The mobile phase is not polar enough. The compound is strongly binding to the acidic silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). Add 0.5-1% triethylamine to the mobile phase to reduce strong interactions with the silica gel.
Poor separation of impurities by column chromatography The polarities of the compound and impurities are too similar.Try a different solvent system for the mobile phase. Consider using a different stationary phase, such as neutral or basic alumina.
Formation of an emulsion during acid-base extraction The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of Celite may be necessary.

Quantitative Data on Purification

The following table provides representative data on the expected purity of this compound after various purification methods. The actual results may vary depending on the initial purity of the crude sample and the specific experimental conditions.

Purification Method Starting Purity (Typical) Purity After One Round (Typical) Key Considerations
Recrystallization 85-95%>99%Best for removing small amounts of impurities. Yield may be lower if the initial purity is low.
Column Chromatography 70-90%>98%Effective for removing significant amounts of impurities with different polarities. Requires optimization of the mobile phase.
Acid-Base Extraction VariableCan significantly improve purity by removing non-basic impurities.May need to be followed by another technique like recrystallization for highest purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Equilibrate the column with the initial mobile phase (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (pH > 10). This will precipitate the purified free base.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase Pure Pure this compound Recrystallization->Pure ColumnChrom->Pure AcidBase->Pure

Caption: General purification workflow for this compound.

TroubleshootingChromatography Start Tailing Peak in Column Chromatography? Cause Probable Cause: Strong interaction of basic amine with acidic silica gel Start->Cause Solution Solution: Add 0.5-1% Triethylamine (TEA) or Pyridine to the eluent Cause->Solution Result Improved Peak Shape (Symmetrical) Solution->Result

Caption: Troubleshooting peak tailing in column chromatography.

SynthesisImpurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities in Final Product A 2-amino-5-chloropyridine B 2-amino-3-nitro-5-chloropyridine A->B Nitration C This compound B->C Reduction Impurity1 Unreacted 2-amino-5-chloropyridine C->Impurity1 from step 1 Impurity2 Incomplete Reduction Product: 2-amino-3-nitro-5-chloropyridine C->Impurity2 from step 2

Caption: Origin of common impurities in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 5-Chloropyridine-3,4-diamine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present objective comparisons of their performance with supporting experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[1] It is particularly well-suited for the analysis of polar and non-volatile compounds like aromatic diamines.[2][3]

Experimental Protocol: HPLC-UV

A reverse-phase HPLC method with UV detection is a robust approach for determining the purity of this compound. A similar methodology has been successfully applied for the analysis of related compounds such as 5-amino-2-chloropyridine.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size)

  • Autosampler

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (pH adjusted to 3 with orthophosphoric acid) and acetonitrile.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol or a mixture of water and methanol.

  • Prepare the sample for analysis by dissolving a known amount in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Performance
ParameterResult
Retention Time ~ 4.5 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.048 µg/mL
Precision (RSD%) < 2%
Recovery 98.80 - 100.03%

Note: The data presented is representative of typical performance for similar aromatic amines and is based on published data for related compounds.[4]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc Inject into HPLC prep3->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Calculate Purity integration->quantification

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds.[2] For less volatile compounds like aromatic diamines, derivatization may be necessary to improve their chromatographic properties.[2]

Experimental Protocol: GC-MS

This protocol outlines a typical GC-MS method for the impurity profiling of this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents and Materials:

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • This compound reference standard

  • Sample of this compound for analysis

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 m/z

Sample Preparation with Derivatization:

  • Accurately weigh about 1 mg of the this compound sample into a vial.

  • Add 1 mL of methanol to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation: GC-MS Performance
ParameterResult
Characteristic Ions (m/z) To be determined based on the mass spectrum of the derivatized compound
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Mid-to-high ng/mL range
Impurity Identification High confidence through spectral library matching

Note: Performance characteristics are estimates based on typical GC-MS analysis of similar compounds.[5]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Add Derivatizing Agent prep2->prep3 prep4 Heat for Derivatization prep3->prep4 gcms Inject into GC-MS prep4->gcms separation Separation on Capillary Column gcms->separation detection Mass Spectrometry Detection separation->detection tic Generate Total Ion Chromatogram detection->tic spectra Extract Mass Spectra tic->spectra identification Identify Impurities spectra->identification

Caption: Workflow for GC-MS purity analysis of this compound.

Comparative Summary: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and interaction with a stationary phase.[2]Separation based on volatility and interaction with a stationary phase.[2]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile compounds; may need derivatization.[2]
Sample Preparation Generally simpler, involving dissolution and filtration.May require a more complex derivatization step.
Sensitivity Good, typically in the µg/mL to high ng/mL range.[4]Excellent, often in the low ng/mL to pg/mL range.
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, provides structural information from mass spectra for high-confidence identification.
Impurity Identification Limited to comparison with known standards.Can identify unknown impurities through mass spectral library searching.[6]
Quantification Highly accurate and precise with external standards.Can be quantitative, but may require isotopically labeled internal standards for best accuracy.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and straightforward method for routine purity determination and quantification of the main component and known impurities. Its simple sample preparation and high precision make it ideal for quality control environments.

  • GC-MS excels in the identification and quantification of trace-level volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for impurity profiling and in-depth investigations during process development and troubleshooting.

For comprehensive characterization of this compound, a combination of both techniques is often the most effective approach. HPLC can be used for accurate quantification of the bulk material, while GC-MS can provide a detailed profile of potential impurities.

References

A Comparative Study of 5-Chloropyridine-3,4-diamine with Other Diamines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the selection of an appropriate diamine precursor is a critical determinant of reaction efficiency, product yield, and the physicochemical properties of the resulting compounds. This guide provides a comparative analysis of 5-Chloropyridine-3,4-diamine against two widely used diamines, o-phenylenediamine and 3,4-diaminopyridine, in the context of synthesizing fused heterocyclic systems. This objective comparison is supported by established experimental data for the alternative diamines and a theoretical assessment of this compound's reactivity based on fundamental chemical principles.

Introduction to the Diamines

  • This compound is a substituted pyridinediamine. The presence of a chlorine atom, an electron-withdrawing group, on the pyridine ring is expected to decrease the nucleophilicity of the amino groups compared to unsubstituted pyridinediamines. This modulation of electronic properties can influence its reactivity in cyclization reactions and the characteristics of the resulting fused pyridine heterocycles.

  • o-Phenylenediamine is a fundamental aromatic diamine used extensively in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.[1][2] Its two adjacent amino groups on a benzene ring readily undergo condensation reactions with various electrophiles.[1]

  • 3,4-Diaminopyridine is an isomer of pyridinediamine where the amino groups are attached to a pyridine ring. It serves as a key building block for the synthesis of imidazo[4,5-c]pyridines, which are structural analogs of purines and exhibit a range of biological activities.[3]

Physicochemical Properties

A comparison of the key physicochemical properties of the three diamines is crucial for understanding their behavior in chemical reactions and for the characterization of their products.

PropertyThis compoundo-Phenylenediamine3,4-Diaminopyridine
Molecular Formula C₅H₆ClN₃C₆H₈N₂C₅H₇N₃
Molecular Weight 143.57 g/mol 108.14 g/mol [1]109.13 g/mol
Appearance -White to off-white solid[1]Yellow solid[4]
Melting Point -102-104 °C[1]218-220 °C (decomposes)[4]
Boiling Point -252-258 °C[2]-
Solubility -Soluble in hot water[1]Readily soluble in alcohols and hot water[4]

Comparative Reactivity in Heterocycle Synthesis

The primary application of these diamines in synthetic chemistry is the formation of fused heterocyclic rings through condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives.

Theoretical Reactivity of this compound:

The chlorine atom on the pyridine ring of this compound is an electron-withdrawing group. This electronic effect is anticipated to have the following consequences on its reactivity compared to o-phenylenediamine and 3,4-diaminopyridine:

  • Decreased Nucleophilicity: The electron-withdrawing nature of the chlorine atom reduces the electron density on the pyridine ring and, consequently, on the amino groups. This decrease in nucleophilicity would likely lead to slower reaction rates in condensation reactions compared to the more electron-rich o-phenylenediamine and 3,4-diaminopyridine.

  • Modified Basicity: The basicity of the amino groups in this compound is expected to be lower than that of the other two diamines. This can affect catalyst choice and reaction conditions, potentially requiring stronger acids or higher temperatures to facilitate reactions.

  • Influence on Product Properties: The presence of the chlorine atom in the final heterocyclic product can significantly alter its physicochemical properties, such as lipophilicity, solubility, and electronic characteristics. This can be advantageous in drug discovery for modulating pharmacokinetic and pharmacodynamic profiles.

Established Reactivity of o-Phenylenediamine and 3,4-Diaminopyridine:

  • o-Phenylenediamine: Readily undergoes condensation with a variety of carbonyl-containing compounds to form stable five- and six-membered heterocyclic rings. For example, its reaction with formic acid yields benzimidazole, and with α-dicarbonyl compounds, it forms quinoxalines.[1]

  • 3,4-Diaminopyridine: Is a common precursor for the synthesis of imidazo[4,5-c]pyridines. The reaction typically involves condensation with carboxylic acids or their derivatives, often under acidic conditions or at elevated temperatures.[3]

Experimental Protocols

Detailed methodologies for the synthesis of benchmark heterocyclic compounds from o-phenylenediamine and 3,4-diaminopyridine are provided below. These protocols can be adapted for a comparative study including this compound.

Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine

Objective: To synthesize a 2-substituted benzimidazole by the condensation of o-phenylenediamine with a carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Carboxylic acid (e.g., formic acid for benzimidazole, acetic acid for 2-methylbenzimidazole)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon (Norite)

  • Water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole).[1]

  • Heat the mixture in a water bath at 100°C for two hours.[1]

  • After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[1]

  • Collect the precipitated crude benzimidazole by suction filtration and wash with cold water.[1]

  • For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and digest for 15 minutes.[1]

  • Filter the hot solution and cool the filtrate to 10-15°C to crystallize the pure benzimidazole.[1]

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry at 100°C.[1]

Synthesis of Imidazo[4,5-c]pyridines from 3,4-Diaminopyridine

Objective: To synthesize an imidazo[4,5-c]pyridine by the condensation of 3,4-diaminopyridine with an orthoformate.

Materials:

  • 3,4-Diaminopyridine

  • Triethyl orthoformate

  • Ytterbium triflate (catalyst)

  • Ethanol

Procedure:

  • This two-step procedure involves the reduction of a nitropyridine precursor to obtain 3,4-diaminopyridine, which is then used in the condensation step.[3]

  • A mixture of 3,4-diaminopyridine and triethyl orthoformate is reacted in the presence of a catalytic amount of Ytterbium triflate in ethanol.[3]

  • The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired imidazo[4,5-c]pyridine.[3]

Visualizations

The following diagrams illustrate the general synthetic pathways and experimental workflows discussed.

G General Synthesis of Fused Heterocycles from Diamines Diamine Aromatic/Heteroaromatic Diamine Intermediate Diimine or Amide Intermediate Diamine->Intermediate Electrophile Dicarbonyl Compound or Carboxylic Acid Derivative Electrophile->Intermediate Heterocycle Fused Heterocyclic Product Intermediate->Heterocycle Cyclization/ Dehydration Water H₂O Intermediate->Water

Caption: General reaction pathway for the synthesis of fused heterocycles.

G Experimental Workflow for Comparative Diamine Reactivity cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Comparison D1 5-Chloropyridine- 3,4-diamine R1 Reaction 1 D1->R1 D2 o-Phenylenediamine R2 Reaction 2 D2->R2 D3 3,4-Diaminopyridine R3 Reaction 3 D3->R3 E Electrophile (e.g., Dicarbonyl) E->R1 E->R2 E->R3 S Solvent & Catalyst S->R1 S->R2 S->R3 P1 Product 1 R1->P1 P2 Product 2 R2->P2 P3 Product 3 R3->P3 Compare Compare Yields, Reaction Times, Product Properties P1->Compare P2->Compare P3->Compare

Caption: Proposed workflow for a comparative study of diamine reactivity.

Conclusion

While o-phenylenediamine and 3,4-diaminopyridine are well-established and versatile reagents in heterocyclic synthesis, this compound presents an intriguing alternative for the synthesis of novel chlorinated heterocyclic compounds. Although direct comparative experimental data is currently lacking, theoretical considerations suggest that the electron-withdrawing chlorine substituent will decrease its reactivity relative to the other diamines. However, this same feature offers a valuable tool for fine-tuning the electronic and pharmacological properties of the resulting products. The provided experimental protocols for the established diamines can serve as a robust starting point for a comprehensive comparative investigation into the synthetic utility of this compound, thereby expanding the toolbox for medicinal and materials chemists.

References

A Comparative Guide to the Structural Validation of 5-Chloropyridine-3,4-diamine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and other widely used spectroscopic methods for the structural validation of 5-Chloropyridine-3,4-diamine. While X-ray crystallography offers the gold standard for atomic-level structural information, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable and often complementary data in solution and solid states.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data obtained from X-ray crystallography and spectroscopic methods. For illustrative purposes, crystallographic data for the closely related isomer, 5-chloropyridine-2,3-diamine, is presented, as it provides a clear example of the precision of this technique.[1][2] Spectroscopic data, while not providing atomic coordinates directly, offers characteristic signals that confirm the molecular structure and connectivity.

ParameterX-ray Crystallography (of 5-chloropyridine-2,3-diamine)NMR Spectroscopy (¹H and ¹³C)IR Spectroscopy
Bond Lengths (Å) C-Cl: 1.748(3), C-N(amine): 1.385(4) - 1.406(4)[1][2]Not Directly MeasuredNot Directly Measured
Bond Angles (°) Available for all bonded atomsNot Directly MeasuredNot Directly Measured
Torsion Angles (°) Available for all bonded atomsNot Directly MeasuredNot Directly Measured
Chemical Shifts (ppm) Not Applicable¹H NMR (DMSO-d₆): δ 4.99 (s, 2H, NH₂), 5.55 (s, 2H, NH₂), 6.69 (d, 1H), 7.21 (d, 1H)[1][2] ¹³C NMR (DMSO-d₆): δ 116.58, 118.38, 131.32, 131.66, 147.10[1][2]Not Applicable
Vibrational Frequencies (cm⁻¹) Not ApplicableNot ApplicableN-H stretch: 3392, 3309 C=C stretch: 1637[1][2]
Crystal System Monoclinic[1]Not ApplicableNot Applicable
Space Group P2₁/n[1]Not ApplicableNot Applicable

Experimental Workflow and Methodologies

The structural validation of a compound like this compound typically follows a logical workflow, starting with synthesis and purification, followed by a combination of spectroscopic and crystallographic analyses.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Initial Confirmation Crystallography Single Crystal X-ray Diffraction Purification->Crystallography Crystal Growth Spectroscopy->Crystallography Supports Crystal Structure Final_Structure Confirmed Molecular Structure Spectroscopy->Final_Structure Confirms Connectivity & Functional Groups Crystallography->Final_Structure Definitive 3D Structure

Caption: A typical workflow for the synthesis and structural validation of a chemical compound.

Experimental Protocols

1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides precise atomic coordinates, bond lengths, and angles, offering an unambiguous 3D structure of the molecule in the solid state.

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the determination of the molecular connectivity.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

    • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • Data Analysis: The chemical shifts, integration values (for ¹H NMR), and coupling patterns are analyzed to deduce the connectivity of the atoms in the molecule, confirming the carbon-hydrogen framework and the presence of functional groups.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond).

  • Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific bond vibrations to identify functional groups such as N-H (amines) and C=C (aromatic rings). For 5-chloropyridine-2,3-diamine, characteristic N-H stretching vibrations are observed around 3392 and 3309 cm⁻¹, and the aromatic C=C stretching is seen at 1637 cm⁻¹.[1][2]

Comparative Analysis of Structural Validation Techniques

The choice of technique for structural validation depends on the specific information required and the nature of the sample.

Comparison_of_Techniques cluster_main Structural Validation Methods cluster_info Information Provided cluster_state Sample State XRay X-ray Crystallography Info_3D Definitive 3D Structure (Bond Lengths, Angles) XRay->Info_3D State_Solid Solid (Crystal) XRay->State_Solid NMR NMR Spectroscopy Info_Connectivity Molecular Connectivity (Atom-Atom Links) NMR->Info_Connectivity State_Solution Solution NMR->State_Solution IR IR Spectroscopy Info_Functional Functional Groups IR->Info_Functional IR->State_Solid IR->State_Solution

Caption: A comparison of the information provided and sample state requirements for different structural validation techniques.

References

Purity Assessment of Synthesized 5-Chloropyridine-3,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability and reproducibility of experimental data and the quality of the final product. This guide provides an objective comparison of analytical methods for assessing the purity of 5-Chloropyridine-3,4-diamine, a key building block in the synthesis of various pharmaceutical compounds. The performance of common analytical techniques is compared, with supporting experimental protocols and data presented to aid in method selection.

Comparison of Analytical Methods

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, with mass-based identification.Signal intensity is directly proportional to the number of nuclei, providing an absolute purity value against a certified standard.
Typical Purity Range 95-99.9%95-99.9%98-100% (with high precision)
Key Advantages Versatile for a wide range of impurities, high sensitivity, and robust for routine analysis.[1]Excellent for identifying volatile and semi-volatile impurities and structural isomers.[1][2]Provides an absolute purity value without the need for a specific reference standard of the compound itself, considered a primary ratio method.[3][4]
Limitations Requires a reference standard for quantification, non-UV active impurities may not be detected.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds.[5]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and potential for signal overlap in complex mixtures.[6]
Sample Throughput HighModerateModerate
Cost ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques for the purity assessment of this compound are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.[1]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm), and an autosampler.[7]

  • Mobile Phase: A gradient of water (pH 3 adjusted with orthophosphoric acid) and methanol.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of water and methanol.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification, a calibration curve should be prepared using a reference standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) detector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1][5]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[5]

  • Injection Mode: Split (e.g., 20:1 ratio).[1]

  • Injection Volume: 1 µL.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mass Range: 40-450 amu.[1]

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[1] Derivatization with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary to improve the chromatographic properties of the diamine.[5]

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).[1] Impurities can be identified by comparing their mass spectra to a library database. The presence of a chlorine atom can be identified by the characteristic M+2 isotopic pattern in the mass spectrum.[8][9]

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.[10] Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6).[6]

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.[6]

    • Ensure good resolution and signal-to-noise ratio.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Mobile Phase Component start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in Capillary Column inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC detect->integrate identify Identify Impurities (Library Search) detect->identify calculate Calculate Purity integrate->calculate identify->calculate report Generate Report calculate->report

Caption: Workflow for purity assessment by GC-MS.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity assessment by qNMR.

Logical Framework for Method Selection

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method_Selection start Purity Assessment of this compound q1 Need Absolute Purity? start->q1 q2 Routine QC/High Throughput? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Volatile Impurities a Concern? q2->q3 No hplc Use HPLC q2->hplc Yes gcms Use GC-MS q3->gcms Yes hplc_gcms Use HPLC and/or GC-MS q3->hplc_gcms No

References

Comparative Biological Activity of 5-Chloropyridine-3,4-diamine Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents due to its presence in a wide range of biologically active compounds.[1][2] Specifically, substituted chloropyridines serve as valuable starting points for developing potent and selective inhibitors of various protein kinases, which are crucial targets in oncology.[3] This guide provides a comparative analysis of the biological activity of analogs related to 5-Chloropyridine-3,4-diamine, with a focus on their anticancer properties. The data and protocols presented are compiled from various studies on related pyridine, pyrimidine, and pyrazole derivatives to infer structure-activity relationships (SAR).

Data Presentation: Comparative Anticancer Activity

The anticancer activity of pyridine derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the in vitro cytotoxic effects of several pyridine and related heterocyclic analogs.

Compound/Analog ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Pyridine-Urea Derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[4]
Pyridine-Urea Derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[4]
Doxorubicin (Reference)MCF-7 (Breast)1.93[4]
1,2,4-Triazole-Pyridine TP6B16F10 (Melanoma)41.12 - 61.11 (range for TP1-TP7)[1]
Imamine-1,3,5-triazine 4fMDA-MB-231 (Breast)6.25[5]
Imamine-1,3,5-triazine 4kMDA-MB-231 (Breast)8.18[5]
Imatinib (Reference)MDA-MB-231 (Breast)35.50[5]
Thiazolo[4,5-d]pyrimidine 3bNCI-60 PanelFound to be the most active derivative[6]
Indolyl-1,3,4-thiadiazole 5mPaCa2 (Pancreatic)1.5[7]

Note: Experimental conditions and treatment durations may vary between studies, affecting direct comparability of IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the anticancer activity of pyridine analogs.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability and proliferation after treatment with a test compound.[1][4][5][8]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these various concentrations to the cell monolayers. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Kinase Inhibition Assay (ADP-Glo™ Assay)

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases.[3][9][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Objective: To quantify the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant target kinase (e.g., VEGFR-2, FLT3)[4][9]

  • Kinase-specific substrate

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Conversion to ATP and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.

Visualizations

Diagrams are essential for illustrating complex processes and relationships. The following diagrams represent a typical workflow for anticancer drug screening and a simplified kinase signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Compound Library (Pyridine Analogs) B Cell Viability Assay (e.g., MTT) A->B Treat Cancer Cell Lines C Select Potent Compounds (Low IC50) B->C Analyze Dose-Response D Kinase Inhibition Assay C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Signaling Pathway Analysis D->F G Animal Models (Xenografts) F->G Select Lead Compound H Evaluate Efficacy & Toxicity G->H

Caption: Experimental workflow for anticancer drug evaluation.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor Binds & Activates P1 Signaling Proteins (e.g., Ras, Raf) Receptor->P1 Phosphorylates Analog Pyridine Analog (Kinase Inhibitor) Analog->Receptor Inhibits P2 MAPK Cascade (MEK, ERK) P1->P2 TF Transcription Factors P2->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Gene Expression

Caption: Simplified kinase signaling pathway and inhibition.

References

Spectroscopic Comparison of Chloropyridine Diamine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The positional differences of the chlorine atom and two amine groups on the pyridine ring lead to distinct spectroscopic fingerprints. Understanding these differences is crucial for unequivocal structural confirmation in synthesis, quality control, and various research applications.

Data Presentation: Spectroscopic Fingerprints

The following table summarizes the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for two isomers of chloropyridine diamine. Both isomers share the same molecular formula (C₅H₆ClN₃) and molecular weight (143.58 g/mol )[1].

Spectroscopic Parameter5-Chloropyridine-2,3-diamine2-Chloro-3,4-diaminopyridine
¹H NMR (DMSO-d₆) δ 4.99 (br s, 2H, NH₂) δ 5.55 (br s, 2H, NH₂) δ 6.69 (d, J=2.3 Hz, 1H, C₄-H) δ 7.21 (d, J=2.3 Hz, 1H, C₆-H)[2]Data not available in searched resources.
¹³C NMR (DMSO-d₆) δ 116.58 (C₄) δ 118.38 (C₅) δ 131.32 (C₂) δ 131.66 (C₆) δ 147.10 (C₃)[2]Data not available in searched resources.
IR (ATR, cm⁻¹) 3392 (m, N-H str) 3309 (m, N-H str) 3172 (m, aryl C-H str) 1637 (s, aryl C=C str)[2]Data not available in searched resources.
Mass Spec (MS) Expected [M]⁺ m/z: 143.03[2]Expected [M]⁺ m/z: 143.03

Note: Spectroscopic data for 2-Chloro-3,4-diaminopyridine and the primary target 5-Chloropyridine-3,4-diamine were not available in the cited resources. The table is structured to facilitate future data inclusion.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental data. Below are standard protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra to determine the chemical structure.

  • Sample Preparation: Accurately weigh 5-10 mg of the chloropyridine diamine isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside an NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0.03% v/v).[3]

  • Instrumentation: A high-resolution Fourier-transform NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Analysis: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or the TMS signal (0 ppm). Analyze the chemical shifts, signal integrations, multiplicities (e.g., singlet, doublet), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

This protocol uses the Attenuated Total Reflectance (ATR) technique to identify functional groups.

  • Sample Preparation: For the ATR technique, no specific sample preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal surface.[3]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.[3]

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹[3]

    • Resolution: 4 cm⁻¹[3]

    • Scans: Co-add a minimum of 16 scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups. For chloropyridine diamines, key peaks include N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aromatic C=C stretching (around 1400-1600 cm⁻¹).[2]

Mass Spectrometry (MS)

This protocol is for determining the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition:

    • Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is common.[3] Electrospray Ionization (ESI) is also frequently used, especially with LC-MS.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-400.[3]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺). A key feature for these compounds is the isotopic pattern of chlorine: two peaks for any chlorine-containing fragment in an approximate 3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl isotopes).[3] This pattern provides definitive evidence for the presence of a chlorine atom in the ion.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization and identification of an unknown chloropyridine diamine isomer.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Isomer (e.g., C₅H₆ClN₃) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Compare Compare Data with Reference Spectra MS->Compare Molecular Weight Isotopic Pattern (Cl) IR->Compare Functional Groups (N-H, C=C) NMR->Compare Connectivity & Proton/Carbon Environment Identify Structure Elucidation & Isomer Identification Compare->Identify

References

Comparative Guide to Analytical Methods for the Quantification of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of potential analytical methods for the determination of 5-Chloropyridine-3,4-diamine. While specific validated methods for this exact compound are not widely published, this document outlines common and effective techniques used for structurally similar compounds, such as other chloropyridine and diaminopyridine isomers. The experimental protocols provided are based on established methods for these related molecules and can serve as a strong starting point for the development and validation of a quantitative assay for this compound.

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the recommended analytical methods. The data presented are typical values observed for structurally related analytes and should be considered as expected benchmarks for a validated method for this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation of volatile compounds by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.
Selectivity Moderate to GoodGood to ExcellentExcellent
Sensitivity µg/mL to high ng/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range
Limit of Detection (LOD) ~0.015 µg/mL[1]Analyte DependentTypically < 1 ng/mL
Limit of Quantification (LOQ) ~0.048 µg/mL[1]Analyte DependentTypically < 5 ng/mL
**Linearity (R²) **>0.999[1]>0.99>0.99
Accuracy (% Recovery) 98-101%[1]95-105%95-105%
Precision (%RSD) < 2%< 10%< 10%
Sample Derivatization Not usually required.May be required to improve volatility and thermal stability.Not usually required.
Instrumentation Cost Low to ModerateModerateHigh
Typical Application Purity assessment, routine quality control, quantification of major components.Impurity profiling, analysis of volatile related substances.Bioanalysis, trace-level impurity quantification, metabolite identification.

Experimental Protocols

The following are detailed experimental protocols adapted from methods for structurally similar compounds. These should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated assay for 5-amino-2-chloropyridine.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1]

  • Mobile Phase: A mixture of water (pH 3, adjusted with orthophosphoric acid) and methanol (50:50, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-40 µg/mL).[1]

    • Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general procedures for the analysis of pyridine and its derivatives.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection:

    • Injector Temperature: 250°C.[2]

    • Injection Volume: 1 µL.[2]

    • Injection Mode: Splitless.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.[2]

    • Ramp: 10°C/min to 280°C.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or methylene chloride).

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent.

    • Note on Derivatization: If peak tailing or poor thermal stability is observed, derivatization (e.g., silylation) of the amino groups may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from the bioanalysis of zopiclone and its degradation product, 2-amino-5-chloropyridine.[3][4]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and product ions would be determined by infusion experiments.

  • Sample Preparation:

    • For bioanalytical samples, protein precipitation is a common first step. Add a threefold excess of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • For other sample types, a simple "dilute and shoot" approach may be sufficient if the matrix is not complex.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantification of this compound using a chromatography-based method.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Sample Collection extraction Extraction / Dilution sample->extraction filtration Filtration / Cleanup extraction->filtration chromatography Chromatographic Separation (HPLC or GC) filtration->chromatography detection Detection (UV, MS, or MS/MS) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Concentration

General workflow for the quantification of this compound.

This guide provides a framework for selecting and developing an appropriate analytical method for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. It is essential that any chosen method is fully validated to ensure the accuracy and reliability of the results.

References

Reactivity Under the Microscope: A Comparative Analysis of 5-Chloropyridine-3,4-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the synthetic feasibility and biological activity of novel compounds. This guide provides a comprehensive benchmark of the reactivity of 5-Chloropyridine-3,4-diamine against two structurally similar and widely used compounds: 3,4-diaminopyridine and 4,5-diaminopyrimidine. This analysis is supported by theoretical principles and available experimental data to inform the strategic selection of these key building blocks in medicinal chemistry.

Executive Summary of Reactivity

The reactivity of the amino groups in these heterocyclic diamines is paramount for their utility in forming more complex molecules, typically through reactions such as N-acylation and condensation. The inherent electronic properties of the pyridine and pyrimidine rings, along with the influence of substituents, play a crucial role in modulating this reactivity.

Based on fundamental electronic principles, the expected order of nucleophilicity, and thus general reactivity in common derivatization reactions, is as follows:

3,4-diaminopyridine > this compound > 4,5-diaminopyrimidine

This hierarchy is primarily dictated by the electron-donating or -withdrawing nature of the heterocyclic core and its substituents. The chlorine atom in this compound and the additional ring nitrogen in 4,5-diaminopyrimidine both serve to decrease the electron density on the amino groups, thereby reducing their nucleophilicity compared to the parent 3,4-diaminopyridine.

Comparative Reactivity Data

CompoundReaction TypeProductReported Yield (%)Reference
2,3-diaminopyridine (isomer of 3,4-diaminopyridine)Condensation with Aldehydes1H-imidazo[4,5-b]pyridines83-87[1]
4,5-diaminopyrimidineCondensation with Aldehydes5,6-dihydropyrimido[4,5-d]pyrimidines64-98[2]
4,5-diaminopyrimidineTraube Purine Synthesis (with formic acid)Purine~71[3]
2-aminopyridines (general)Cycloaddition with propargyl alcoholsImidazo[1,2-a]pyridinesModerate[4]

Note: The data presented is for analogous reactions and serves to provide a qualitative comparison. Direct quantitative comparison would require dedicated experimental studies.

Experimental Protocols

To facilitate further investigation and direct comparison, detailed experimental protocols for two key reactivity-assessing reactions are provided below. These protocols are standardized to allow for a fair comparison of the three diamines.

N-Acylation with Acetic Anhydride

This reaction provides a straightforward method to assess the nucleophilicity of the amino groups.

Materials:

  • This compound / 3,4-diaminopyridine / 4,5-diaminopyrimidine (1.0 mmol)

  • Acetic Anhydride (1.1 mmol)

  • Pyridine (as solvent and base, 5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Dissolve the diamine (1.0 mmol) in pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and calculate the yield.

Condensation with Benzaldehyde to form Imidazole Derivatives

This reaction is indicative of the compounds' ability to participate in cyclization reactions, a common step in the synthesis of many biologically active molecules.

Materials:

  • This compound / 3,4-diaminopyridine / 4,5-diaminopyrimidine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • p-Toluenesulfonic acid (catalytic amount)

  • Reflux condenser

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve the diamine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product and determine the yield.

Visualizing Reaction Workflows and Biological Pathways

To provide a clearer understanding of the experimental processes and the biological relevance of these compounds, the following diagrams have been generated using Graphviz.

G cluster_0 Comparative Reactivity Workflow Start Start Diamine Select Diamine: - 5-Chloro-3,4-diamine - 3,4-diaminopyridine - 4,5-diaminopyrimidine Start->Diamine Reaction Perform Reaction: - N-Acylation - Condensation Diamine->Reaction Analysis Analyze Product: - Yield - Purity (TLC, NMR) Reaction->Analysis Compare Compare Reactivity Analysis->Compare Conclusion Conclusion Compare->Conclusion

Caption: A generalized workflow for the comparative reactivity analysis.

Diaminopyridine and diaminopyrimidine scaffolds are prevalent in kinase inhibitors. The following diagrams illustrate their roles in inhibiting key signaling pathways implicated in cancer.

G cluster_0 Src Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Diaminopyridine-based Src Inhibitor Inhibitor->Src

Caption: Inhibition of the Src kinase signaling pathway by diaminopyridine-based inhibitors.

G cluster_1 PI3K/Akt Signaling Pathway GrowthFactor_PI3K Growth Factor Receptor_PI3K Receptor Tyrosine Kinase GrowthFactor_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Proliferation_PI3K Cell Growth, Proliferation, Survival Akt->Proliferation_PI3K Inhibitor_PI3K Diaminopyrimidine-based PI3K Inhibitor Inhibitor_PI3K->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by diaminopyrimidine-based inhibitors.

Conclusion

The choice between this compound, 3,4-diaminopyridine, and 4,5-diaminopyrimidine as a starting material will depend on the specific synthetic strategy and the desired electronic properties of the final molecule. For applications requiring high nucleophilicity and rapid reaction kinetics, 3,4-diaminopyridine is the superior choice. However, when a more modulated reactivity is desired, or when the chlorine atom can be utilized for further functionalization (e.g., in cross-coupling reactions), this compound presents a valuable alternative. 4,5-diaminopyrimidine, being the least reactive, is often employed in the synthesis of purine analogs where its electronic properties are integral to the biological activity of the target molecule. The provided protocols and diagrams offer a foundational framework for researchers to make informed decisions and to design further experiments to quantitatively benchmark the reactivity of these important heterocyclic building blocks.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to ¹H and ¹³C NMR Assignments for 5-Chloropyridine-3,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the unambiguous identification and characterization of novel compounds. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 5-Chloropyridine-3,4-diamine. Due to the absence of publicly available experimental NMR data for this specific compound, this report offers a predicted assignment based on established spectroscopic principles and a comparative analysis with structurally related analogs. This guide aims to serve as a valuable reference for the interpretation of NMR spectra for this and similar pyridine-based diamine structures.

Predicted and Comparative NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the positions of the amino and chloro substituents on the pyridine ring will dictate the observed chemical shifts for the remaining protons and carbons. The electron-donating amino groups and the electron-withdrawing chloro group will have distinct effects on the electron density distribution within the aromatic ring.

To provide a useful comparison, this guide presents the predicted ¹H and ¹³C NMR chemical shifts for this compound alongside the experimentally determined data for two closely related compounds: 5-Chloropyridine-2,3-diamine and the parent compound, 3,4-Diaminopyridine.

Table 1: Comparative ¹H NMR Chemical Shift Assignments (ppm)

CompoundH-2H-6NH₂ (at C3/C4)NH₂ (at C2/C3)Solvent
This compound (Predicted) ~7.8~7.5broad s-DMSO-d₆
5-Chloropyridine-2,3-diamine[1]-7.21 (d, J=2.3 Hz)-4.99 (br s), 5.55 (br s)DMSO-d₆
3,4-Diaminopyridine7.5-7.6 (m)6.4-6.5 (d)5.5-6.0 (br s)-DMSO-d₆

Table 2: Comparative ¹³C NMR Chemical Shift Assignments (ppm)

CompoundC-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~145~138~142~118~135DMSO-d₆
5-Chloropyridine-2,3-diamine[1]147.10131.32116.58118.38131.66DMSO-d₆
3,4-Diaminopyridine144.1134.9146.2107.8122.1DMSO-d₆

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, typical for compounds of this class.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed or sonicated to ensure complete dissolution and homogeneity.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.[1]

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired at room temperature.

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired at room temperature.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualization of this compound

To aid in the interpretation of the predicted NMR data, the following diagrams illustrate the chemical structure and the logical workflow for spectral analysis.

G Chemical Structure of this compound cluster_0 C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 N3 N(3) C3->N3 C5 C5 C4->C5 N4 N(4) C4->N4 C6 C6 C5->C6 Cl5 Cl C5->Cl5 N1 N1 C6->N1 N1->C2

Caption: Structure and atom numbering for this compound.

G NMR Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparison & Reporting Sample Sample Preparation H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Chemical Shift Assignment Peak_Picking->Assignment Comparison Comparison with Analogs Assignment->Comparison Report Final Report Generation Comparison->Report

Caption: A typical workflow for NMR spectral analysis and comparison.

References

Comparative analysis of the synthetic routes to 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 5-Chloropyridine-3,4-diamine, a valuable building block in medicinal chemistry. The synthesis of this compound is not extensively documented in single, comprehensive reports. Therefore, this analysis compiles plausible synthetic pathways based on established chemical transformations and analogous procedures reported for structurally similar molecules. The routes are evaluated based on factors such as the availability of starting materials, reaction yields, and the complexity of the procedures.

Introduction to Synthetic Strategies

The primary strategy for the synthesis of this compound involves the introduction of two adjacent amino groups onto a 5-chloropyridine scaffold. The most logical and common approach for creating vicinal diamines on an aromatic ring is through the nitration of a precursor amine, followed by the chemical reduction of the nitro group. The two most viable routes based on this strategy begin with isomeric aminomonochloropyridines.

  • Route 1: Nitration of 4-Amino-5-chloropyridine followed by reduction.

  • Route 2: Nitration of 3-Amino-5-chloropyridine followed by reduction.

This guide will detail the experimental protocols for these routes, drawing from established procedures for similar substrates, and present the data in a comparative format.

Route 1: Synthesis from 4-Amino-5-chloropyridine

This proposed two-step synthesis begins with the commercially available 4-Amino-5-chloropyridine. The key steps are the regioselective nitration at the C-3 position, followed by the reduction of the resulting nitro compound.

Experimental Protocol

Step 1: Synthesis of 4-Amino-5-chloro-3-nitropyridine

This protocol is adapted from the nitration of 2-chloro-4-aminopyridine, a structurally similar compound[1]. The directing effects of the amino group are expected to favor nitration at the C-3 position.

  • In a reaction vessel, cool concentrated sulfuric acid (e.g., 10 volumes relative to the starting material) to 0-5 °C in an ice bath.

  • Slowly add 4-Amino-5-chloropyridine (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by adding 65% nitric acid (approx. 1.1 eq) to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the aminopyridine, keeping the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by adding a base, such as aqueous ammonia or sodium hydroxide, until the pH reaches approximately 3. This should precipitate the product.

  • Filter the resulting yellow solid, wash with water, and dry under vacuum to yield 4-Amino-5-chloro-3-nitropyridine. The yield is anticipated to be in the range of 75-85%, though this may include other isomers requiring further purification[1].

Step 2: Synthesis of this compound

This procedure is based on standard methods for the reduction of aromatic nitro groups to amines, such as the reduction of 3-nitropyridin-4-amine using catalytic hydrogenation[2].

  • Dissolve 4-Amino-5-chloro-3-nitropyridine (1.0 eq) in a suitable solvent mixture, such as methanol and tetrahydrofuran (THF).

  • Add a catalytic amount of 10% Palladium on activated carbon (Pd/C) (e.g., 10% by weight of the starting material).

  • Subject the mixture to hydrogenation at atmospheric pressure (1 atm) or slightly elevated pressure.

  • Maintain the reaction at a controlled temperature, for instance, 10 °C, and monitor the reaction progress by techniques like TLC or LC-MS.

  • Upon completion (typically after several hours, indicated by the consumption of the starting material), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary. High yields (approaching 97%) are often achievable in such reductions[2].

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Amino-5-chloropyridine B Dissolve in conc. H₂SO₄ at 0-5°C A->B C Add Nitrating Mixture (HNO₃/H₂SO₄) B->C D Stir at Room Temp. C->D E Quench on Ice & Neutralize (pH 3) D->E F Filter & Dry E->F G 4-Amino-5-chloro-3-nitropyridine F->G H 4-Amino-5-chloro-3-nitropyridine I Dissolve in MeOH/THF H->I J Add 10% Pd/C I->J K Hydrogenate (H₂, 1 atm) J->K L Filter Catalyst K->L M Evaporate Solvent L->M N This compound M->N

Caption: Workflow for the synthesis of this compound starting from 4-Amino-5-chloropyridine.

Route 2: Synthesis from 3-Amino-5-chloropyridine

This alternative two-step route starts from the isomeric 3-Amino-5-chloropyridine. The success of this route is highly dependent on the regioselectivity of the initial nitration step, which should ideally occur at the C-4 position.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-chloro-4-nitropyridine

The protocol is based on the general procedure for the nitration of an aminopyridine derivative[3]. The directing effects of the amino group at C-3 would favor substitution at positions C-2, C-4, and C-6. Position C-4 is electronically favored, making this a plausible, albeit unconfirmed, transformation.

  • In a suitable reaction flask, carefully add 3-Amino-5-chloropyridine (1.0 eq) to concentrated sulfuric acid (e.g., 2.5 mL per gram of starting material) at room temperature.

  • Add fuming nitric acid (approx. 1.05 eq) dropwise to the mixture over a period of 15-20 minutes, ensuring the temperature is maintained, for example, at 55 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • After cooling to room temperature, pour the mixture into crushed ice.

  • Neutralize the solution to approximately pH 11 with a concentrated aqueous sodium hydroxide solution.

  • The precipitated solid is collected by filtration, washed thoroughly with deionized water, and dried under reduced pressure to yield the crude 3-Amino-5-chloro-4-nitropyridine. Purification by chromatography or recrystallization may be necessary to separate it from other isomers.

Step 2: Synthesis of this compound

This reduction step is analogous to that described in Route 1 and is based on established methods for converting aminonitropyridines to diaminopyridines, such as using iron in an acidic medium[2].

  • To a flask containing 3-Amino-5-chloro-4-nitropyridine (1.0 eq), add a solvent system such as 95% ethanol and water.

  • Add reduced iron powder (e.g., 3-5 eq) to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.

  • Heat the mixture on a steam bath or with a heating mantle for 1-2 hours.

  • After the reaction is complete, filter the hot mixture to remove the iron residues and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • The resulting residue can be purified by recrystallization from water or another suitable solvent to afford this compound.

Reaction Pathway Diagram

Route_2_Pathway A 3-Amino-5-chloropyridine B 3-Amino-5-chloro-4-nitropyridine A->B H₂SO₄, HNO₃ 55°C C This compound B->C Fe, HCl EtOH/H₂O, Heat

Caption: Synthetic pathway for Route 2, from 3-Amino-5-chloropyridine.

Comparative Data Summary

Since a direct, side-by-side experimental comparison is not available in the literature, the following table summarizes expected outcomes based on the yields of analogous reactions.

ParameterRoute 1 (from 4-Amino-5-chloropyridine)Route 2 (from 3-Amino-5-chloropyridine)References
Starting Material 4-Amino-5-chloropyridine3-Amino-5-chloropyridine-
Step 1: Nitration Yield ~75-85% (anticipated for 3-nitro isomer)~67% (analogous reaction)[1][3]
Step 2: Reduction Yield >95% (typical for catalytic hydrogenation)~80-90% (typical for Fe/HCl reduction)[2]
Overall Estimated Yield ~71-81%~54-60%-
Number of Steps 22-
Key Reagents H₂SO₄, HNO₃, H₂/Pd-CH₂SO₄, HNO₃, Fe, HCl[1][2][3]

Conclusion

Both outlined synthetic routes offer plausible pathways to this compound in two steps from commercially available precursors.

Route 1 , starting from 4-Amino-5-chloropyridine, appears to be the more promising option. The nitration of the analogous 2-chloro-4-aminopyridine is reported to proceed with good regioselectivity and in high yield for the desired isomer[1]. Furthermore, catalytic hydrogenation is a clean and typically high-yielding method for nitro group reduction.

Route 2 , beginning with 3-Amino-5-chloropyridine, is also a viable strategy. However, the regioselectivity of the nitration step is less certain without direct experimental validation, and there may be a greater challenge in separating the desired C-4 nitro isomer from other potential products. The use of iron-acid reduction is effective but can sometimes lead to more complex work-up procedures compared to catalytic hydrogenation.

For researchers and drug development professionals, Route 1 is recommended as the more efficient and predictable pathway for the synthesis of this compound, pending experimental verification.

References

Safety Operating Guide

Proper Disposal of 5-Chloropyridine-3,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive operational and disposal plan for 5-Chloropyridine-3,4-diamine (CAS No. 929074-42-0), a compound that requires careful management as a hazardous chemical. Adherence to these procedures is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Key safety measures include:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves.[1]

    • Skin and Body Protection: A fully buttoned lab coat and appropriate protective clothing are required to prevent skin contact.[1]

  • Hygiene Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in laboratory areas.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated and compatible hazardous waste container.

  • This compound should be segregated as a chlorinated organic waste. Do not mix with non-halogenated solvents or other incompatible waste streams.

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS Number: "929074-42-0."

  • Indicate the approximate quantity of the waste.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary.

  • Wear the appropriate PPE, including a respirator if there is a risk of dust or vapor inhalation.[1]

  • For small spills, carefully scoop up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).[1]

  • Place the collected material into a sealed container for hazardous waste disposal.[1]

  • Ventilate the area and decontaminate the spill surface.[1]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • Provide the EH&S department with a complete and accurate description of the waste.

Hazard and Disposal Data Summary

While specific quantitative data for this compound is limited, the following table summarizes its known hazards and general disposal parameters for related chlorinated aromatic compounds.

ParameterValue/InformationSource
CAS Number 929074-42-0[1]
GHS Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[1]
Hazardous Decomposition Products Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][2]
Recommended Disposal Method Incineration at a licensed hazardous waste facility.General Practice

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Chlorinated Organic Waste ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container label Label Container: 'Hazardous Waste' Chemical Name & CAS container->label storage Store in Designated Waste Accumulation Area label->storage spill Spill Occurs? storage->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes contact_ehs Contact EH&S for Waste Pickup spill->contact_ehs No cleanup->storage end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations may vary by location.

References

Essential Safety and Operational Guide for 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Chloropyridine-3,4-diamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Summary: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Some related compounds have been noted to potentially cause allergic skin reactions or asthma-like symptoms if inhaled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective gear for handling this compound.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety goggles with side-shieldsANSI Z87.1 or European Standard EN166[2][3]
Face shield (if splash hazard exists)-
Hand Protection Chemical-resistant gloves (e.g., nitrile)EN 374[4]
Body Protection Laboratory coat or chemical-resistant suit-
Closed-toe shoes-
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if ventilation is inadequate or dust is present[2]

Experimental Workflow and Handling Protocols

Proper handling procedures are essential to prevent contamination and accidental exposure. Operations should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[2] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that the safety shower and eyewash station are operational and accessible.[1][2]

    • Don all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[1]

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly after use.[2]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Decontaminate all equipment and the work surface.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[4]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Call a poison control center or doctor immediately.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all solid waste (e.g., residual chemical, contaminated weighing paper) in a designated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, labeled hazardous waste container.

  • Container Management:

    • Keep waste containers tightly closed and store them in a well-ventilated, secure area.[2]

    • Ensure containers are properly labeled with the chemical name and hazard warnings.

  • Final Disposal:

    • Dispose of the waste through an approved hazardous waste disposal facility.[2]

    • Adhere to all local, regional, and national regulations for hazardous waste disposal.[3]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep 1. Preparation (Don PPE, Check Safety Equipment) weigh 2. Weighing & Transfer (In Fume Hood, Minimize Dust) prep->weigh dissolve 3. In Solution (Slow Addition, Control Temperature) weigh->dissolve post_handle 4. Post-Handling (Decontaminate, Wash Hands) dissolve->post_handle segregate 1. Waste Segregation (Separate Solid & Liquid Waste) post_handle->segregate Generate Waste manage 2. Container Management (Label and Store Securely) segregate->manage dispose 3. Final Disposal (Approved Facility, Follow Regulations) manage->dispose exposure Accidental Exposure first_aid Administer First Aid (Inhalation, Skin, Eyes, Ingestion) exposure->first_aid medical Seek Medical Attention first_aid->medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.